3,6-Dibromopyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3,6-dibromopyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYZRARNCOWBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480292 | |
| Record name | 3,6-Dibromopyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55405-68-0 | |
| Record name | 3,6-Dibromopyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55405-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dibromopyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,6-Dibromopyrazolo[1,5-a]pyrimidine synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3,6-Dibromopyrazolo[1,5-a]pyrimidine
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged structure" due to its prevalence in biologically active compounds, including numerous protein kinase inhibitors.[1][2] Halogenated derivatives, such as the 3,6-dibromo variant, are particularly valuable as versatile intermediates. The bromine atoms serve as synthetic handles for introducing further molecular complexity through well-established methodologies like palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[2][3]
This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's mechanistic underpinnings, the rationale for procedural choices, and field-proven insights to ensure a successful and reproducible synthesis.
Strategic Approach: Retrosynthetic Analysis
The most robust and logical approach to the target molecule involves a two-stage process: first, the construction of the foundational pyrazolo[1,5-a]pyrimidine bicyclic system, followed by a controlled, regioselective dibromination.
The primary synthetic route for the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-biselectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.[4][5] Subsequent halogenation of the formed scaffold is a well-documented and efficient method for installing the required bromine atoms.[6][7]
Mechanistic Insights
Part 1: Cyclocondensation Reaction
The synthesis commences with the condensation of 3-amino-1H-pyrazole with malondialdehyde (or a more stable equivalent like 1,1,3,3-tetramethoxypropane, which generates malondialdehyde in situ under acidic conditions). The reaction proceeds as follows:
-
Nucleophilic Attack: The exocyclic amino group of the 3-aminopyrazole, being the more nucleophilic nitrogen, attacks one of the carbonyl carbons of the malondialdehyde.
-
Intramolecular Cyclization: This is followed by an intramolecular condensation between the endocyclic pyrazole nitrogen (at position 2) and the second carbonyl group. This step is often the regioselectivity-determining step.[7]
-
Dehydration: The resulting bicyclic intermediate readily undergoes dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core. The acidic catalyst (e.g., acetic acid) is crucial here as it protonates the hydroxyl groups, converting them into good leaving groups (water).
Part 2: Electrophilic Aromatic Bromination
The pyrazolo[1,5-a]pyrimidine ring system is electron-rich and thus susceptible to electrophilic substitution. The bromination is typically achieved using N-Bromosuccinimide (NBS), which serves as a source of electrophilic bromine (Br+).
-
Regioselectivity: The positions most activated towards electrophilic attack are C3 and C6. The C3 position on the pyrazole moiety is inherently electron-rich. The C6 position on the pyrimidine ring is also activated. Research has shown that using two or more equivalents of NBS under appropriate conditions can effectively yield the 3,6-dibrominated product.[6] The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (Wheland intermediate) followed by deprotonation to restore aromaticity.
The overall synthetic transformation is visualized below.
Caption: Figure 1. High-level synthetic workflow.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established literature procedures.[5][6][8] Researchers should perform their own risk assessment before commencing any chemical synthesis.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 3-Amino-1H-pyrazole | 83.09 | 10.0 | 0.831 g | Starting material |
| 1,1,3,3-Tetramethoxypropane | 164.20 | 11.0 | 1.81 g (1.85 mL) | Malondialdehyde precursor |
| Glacial Acetic Acid (AcOH) | 60.05 | - | 20 mL | Solvent/Catalyst |
| N-Bromosuccinimide (NBS) | 177.98 | 22.0 | 3.92 g | Brominating agent |
| Acetonitrile (MeCN) | 41.05 | - | 30 mL | Solvent |
| Saturated NaHCO₃ (aq) | - | - | ~50 mL | For workup |
| Saturated Na₂S₂O₃ (aq) | - | - | ~20 mL | To quench excess bromine |
| Ethyl Acetate (EtOAc) | - | - | ~100 mL | Extraction solvent |
| Brine | - | - | ~30 mL | For washing |
| Anhydrous MgSO₄ | - | - | - | Drying agent |
Step-by-Step Procedure
Part A: Synthesis of Pyrazolo[1,5-a]pyrimidine
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-1H-pyrazole (0.831 g, 10.0 mmol).
-
Add glacial acetic acid (20 mL) to the flask and stir until the solid dissolves.
-
Add 1,1,3,3-tetramethoxypropane (1.85 mL, 11.0 mmol) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate).
-
After completion, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude pyrazolo[1,5-a]pyrimidine, which can be taken directly to the next step.
Part B: Synthesis of this compound
-
Dissolve the crude pyrazolo[1,5-a]pyrimidine from Part A in acetonitrile (30 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the flask in an ice-water bath (0 °C).
-
Add N-Bromosuccinimide (NBS) (3.92 g, 22.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.[6]
-
Workup: Quench the reaction by pouring the mixture into a beaker containing saturated aqueous sodium bicarbonate (NaHCO₃) solution (~50 mL).
-
Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the orange/yellow color of excess bromine dissipates.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound as a solid.
Proposed Reaction Mechanism Diagram
Caption: Figure 2. Proposed reaction mechanism.
Trustworthiness & Field Insights
-
Choice of Malondialdehyde Precursor: While malondialdehyde is the nominal reagent, it is unstable. 1,1,3,3-Tetramethoxypropane is a stable, commercially available acetal that hydrolyzes in situ under the acidic reaction conditions to provide the required 1,3-dicarbonyl compound in a controlled manner.
-
Control of Bromination: The stoichiometry of NBS is critical. Using a slight excess (2.2 equivalents) helps drive the reaction to completion for the dibrominated product. Insufficient NBS may lead to a mixture of mono-brominated (primarily at the 3-position) and di-brominated products, complicating purification. Over-bromination is less common but possible.
-
Solvent for Bromination: Acetonitrile is an excellent choice as it is a polar aprotic solvent that can dissolve the pyrimidine core and NBS, facilitating the reaction while remaining relatively inert to the electrophilic bromine. Other solvents like CCl₄ or THF have also been reported but may present different solubility or reactivity profiles.[3]
-
Purification Strategy: The polarity difference between the starting material, the mono-brominated intermediate, and the final di-brominated product is usually sufficient for effective separation via silica gel chromatography. A shallow elution gradient is recommended for optimal resolution.
References
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis of 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidines
Introduction: The Pyrazolo[1,5-a]pyrimidine Core - A Cornerstone in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine structural motif represents a fused, rigid, and planar N-heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] This privileged scaffold is a cornerstone in the design of novel therapeutics due to its remarkable synthetic versatility, allowing for structural modifications across its periphery.[1][2] Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] Notably, this scaffold is a key component in numerous protein kinase inhibitors, playing a critical role in the development of targeted cancer therapies.[3][4][5] The dysregulation of protein kinases is a hallmark of many cancers, making them crucial targets for small-molecule inhibitors.[3][4][6] Consequently, the development of efficient and versatile synthetic routes to access novel pyrazolo[1,5-a]pyrimidine analogs is of paramount importance to drug discovery and development professionals.
This in-depth technical guide provides a comprehensive overview of the core strategies for the synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the synthesis of this important class of compounds. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and explore the rationale behind various synthetic choices.
Core Synthetic Strategies: Building the Bicyclic Framework
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 3-aminopyrazole (or its regioisomeric 5-aminopyrazole) with a suitable 1,3-bielectrophilic partner.[1][6][7] This versatile approach allows for the introduction of substituents at various positions of the bicyclic core by carefully selecting the appropriate starting materials.
The Primary Cyclocondensation Approach: 3-Aminopyrazoles and 1,3-Bielectrophiles
The most prevalent and adaptable method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold involves the reaction of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][3] The 3-aminopyrazole acts as a binucleophile, attacking the electrophilic centers of the 1,3-bielectrophile to form the fused pyrimidine ring.
Key Mechanistic Insights: The reaction is believed to proceed via an initial condensation between the exocyclic amino group of the pyrazole and one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the aminopyrazole and the 1,3-bielectrophile, as well as the reaction conditions.
Below is a generalized workflow for this key synthetic transformation:
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
A variety of 1,3-bielectrophiles can be employed, each offering distinct advantages for introducing specific functionalities:
-
β-Diketones: Symmetrical or unsymmetrical β-diketones are widely used to introduce substituents at the 5- and 7-positions.
-
β-Ketoesters: These reagents lead to the formation of pyrazolo[1,5-a]pyrimidin-7-ones.
-
Enaminones and Chalcones: These α,β-unsaturated systems also serve as effective 1,3-bielectrophiles.[3]
-
Malononitrile Derivatives: Can be used to introduce amino or other functional groups at the 7-position.[8]
Multi-Component Reactions: A Strategy for Efficiency
To enhance synthetic efficiency, multi-component reactions (MCRs) have been developed for the one-pot synthesis of pyrazolo[1,5-a]pyrimidines. A notable example is the microwave-assisted three-component reaction of a 3-aminopyrazole, an aldehyde, and a β-dicarbonyl compound.[3] This approach offers several advantages, including reduced reaction times, higher yields, and simplified purification procedures compared to traditional multi-step syntheses.[3]
Introducing Substituents at the 3- and 6-Positions
The strategic placement of substituents at the 3- and 6-positions of the pyrazolo[1,5-a]pyrimidine scaffold is crucial for modulating the biological activity of these compounds.[9][10]
Substitution at the 3-Position: Post-Functionalization Strategies
The 3-position of the pyrazolo[1,5-a]pyrimidine ring is often functionalized after the core has been constructed. This is due to the nucleophilic character of this position, making it susceptible to electrophilic substitution reactions.[7]
Common post-functionalization reactions at the 3-position include:
-
Halogenation: Introduction of a halogen (Cl, Br, I) at the 3-position provides a versatile handle for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.[3][11]
-
Nitration: The 3-nitro derivative can be readily prepared and subsequently reduced to the 3-amino derivative, which can be further modified.[11]
-
Formylation and Acylation: These reactions introduce carbonyl functionalities that can be used for further derivatization.[11]
A one-pot cyclization and oxidative halogenation methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines, offering high yields and excellent functional group tolerance.[3]
Substitution at the 6-Position: The Role of the 1,3-Bielectrophile
The substituent at the 6-position is typically introduced via the 1,3-bielectrophilic starting material. For instance, the use of a substituted β-ketoester or β-diketone in the initial cyclocondensation reaction directly installs the desired group at the 6-position of the resulting pyrazolo[1,5-a]pyrimidine.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis of a 3,6-disubstituted pyrazolo[1,5-a]pyrimidine, based on established literature procedures.
Protocol 1: Synthesis of a 6-Substituted Pyrazolo[1,5-a]pyrimidin-7-one
This protocol describes the synthesis of a 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one through the reaction of a 3-substituted-5-amino-1H-pyrazole with 2-acetylbutyrolactone.[3]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 3-substituted-5-amino-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagent: Add 2-acetylbutyrolactone (1.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).
-
Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
The reaction involves the opening of the butyrolactone ring as a final step in the cyclization.[3]
Protocol 2: One-Pot Synthesis of a 3-Halo-6-Substituted Pyrazolo[1,5-a]pyrimidine
This protocol outlines a one-pot cyclization and oxidative halogenation to synthesize a 3-halo-6-substituted derivative.[3]
Step-by-Step Methodology:
-
Reaction Mixture: In a reaction vessel, combine the 3-aminopyrazole (1.0 eq), the enaminone or chalcone (1.0 eq), and a sodium halide (e.g., NaBr, NaCl, NaI) (1.2 eq) in a suitable solvent like acetonitrile.
-
Addition of Oxidant: Add potassium persulfate (K₂S₂O₈) (2.0 eq) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time, monitoring by TLC.
-
Work-up and Purification: After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Characterization: Confirm the structure of the 3-halo-pyrazolo[1,5-a]pyrimidine using spectroscopic methods.
Caption: One-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines.
Data Presentation: Structure-Activity Relationship Insights
The substituents at the 3- and 6-positions of the pyrazolo[1,5-a]pyrimidine core have a significant impact on their biological activity, particularly as kinase inhibitors.[4][9] The following table summarizes representative data on the inhibitory activity of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines against KDR kinase.
| Compound | R³ Substituent | R⁶ Substituent | KDR IC₅₀ (nM) |
| 1 | H | Phenyl | >10000 |
| 3a | 4-Methoxyphenyl | Phenyl | 200 |
| 3g | 4-Methoxyphenyl | 3-Thienyl | 19 |
| 3h | 4-Ethoxyphenyl | 3-Thienyl | 25 |
| 3i | 4-(Trifluoromethoxy)phenyl | 3-Thienyl | 110 |
Data adapted from Fraley, M. E., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & medicinal chemistry letters, 12(19), 2767–2770.[9]
These data clearly demonstrate that the potency against KDR kinase can be significantly optimized by modifying the substituents at the 3- and 6-positions. The combination of a 3-thienyl group at the 6-position and a 4-methoxyphenyl group at the 3-position resulted in a compound with potent inhibitory activity (IC₅₀ = 19 nM).[9]
Conclusion and Future Directions
The synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines is a well-established yet continuously evolving field. The core synthetic strategy, centered around the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophiles, provides a robust and versatile platform for accessing a vast chemical space. The development of one-pot procedures and the strategic use of post-functionalization reactions have further enhanced the efficiency and scope of these syntheses.
For researchers and drug development professionals, a deep understanding of these synthetic methodologies is crucial for the rational design and discovery of novel pyrazolo[1,5-a]pyrimidine-based therapeutics. Future research will likely focus on the development of more sustainable and atom-economical synthetic methods, as well as the exploration of novel substitution patterns to further optimize the pharmacological properties of this remarkable scaffold.[4]
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
An In-depth Technical Guide to 3,6-Dibromopyrazolo[1,5-a]pyrimidine: Properties, Reactivity, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system in the landscape of medicinal chemistry and drug discovery. Its structural resemblance to purine bases makes it an attractive scaffold for interacting with a wide array of biological targets. Derivatives of this bicyclic aromatic system have demonstrated a remarkable breadth of pharmacological activities, most notably as potent inhibitors of various protein kinases. This has positioned the pyrazolo[1,5-a]pyrimidine framework as a cornerstone in the development of targeted therapies for oncology and inflammatory diseases. The strategic functionalization of this core is paramount to modulating its biological activity, and halogenated intermediates, such as 3,6-Dibromopyrazolo[1,5-a]pyrimidine, serve as versatile platforms for achieving this molecular diversity.
Physicochemical Properties of this compound
The physical and chemical characteristics of this compound are foundational to its application in synthetic chemistry. While some experimental data for this specific compound is not widely reported in the literature, the available information and data for related structures provide a solid basis for its handling and use.
| Property | Value | Source |
| CAS Number | 55405-68-0 | [1][2][3][4] |
| Molecular Formula | C₆H₃Br₂N₃ | [1][4] |
| Molecular Weight | 276.92 g/mol | |
| Appearance | Likely a crystalline solid | Inferred |
| Melting Point | Not reported in available literature. | |
| Boiling Point | Not reported in available literature. | |
| Density | 2.36 g/cm³ | |
| Refractive Index | 1.802 | |
| Solubility | Not reported in available literature. |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the heterocyclic core. The chemical shifts and coupling constants would be influenced by the deshielding effects of the nitrogen atoms and the bromine substituents.
-
¹³C NMR: The carbon NMR spectrum would provide key information on the electronic environment of each carbon atom in the bicyclic system. The carbons bearing bromine atoms would exhibit characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two bromine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations within the aromatic system.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the presence of the two bromine substituents on the aromatic core. These halogens serve as versatile handles for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
The bromine atoms at the 3- and 6-positions are amenable to substitution with a wide range of functionalities using modern cross-coupling methodologies. The Suzuki-Miyaura reaction, for instance, allows for the introduction of aryl and heteroaryl groups, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. This enables the exploration of different substituents to optimize the potency and selectivity of the molecule for its biological target.
Diagram of Suzuki-Miyaura Cross-Coupling Reaction
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Proposed Synthetic Workflow
Diagram of a Proposed Synthetic Workflow
Caption: A plausible synthetic route to this compound.
Experimental Protocol: A General Approach
-
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core:
-
To a solution of a 3-aminopyrazole derivative in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of a 1,3-dicarbonyl compound.
-
The reaction mixture is typically heated to reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
-
-
Bromination of the Pyrazolo[1,5-a]pyrimidine Core:
-
Dissolve the synthesized pyrazolo[1,5-a]pyrimidine in a suitable solvent (e.g., chloroform, acetic acid).
-
Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at a controlled temperature. The stoichiometry of the brominating agent will determine the extent of bromination.
-
The reaction is stirred until completion, monitored by TLC.
-
The reaction mixture is then worked up, which may involve quenching with a reducing agent (e.g., sodium thiosulfate solution) and extraction with an organic solvent.
-
The crude product is purified by column chromatography or recrystallization to yield this compound.
-
Safety and Handling
-
Hazard Statements (Inferred): May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, seek immediate medical attention.
It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted before commencing any experimental work.
Conclusion
This compound is a valuable and versatile building block in the synthesis of complex organic molecules, particularly for applications in drug discovery. Its two bromine atoms provide strategic points for diversification through modern synthetic methodologies, allowing for the fine-tuning of biological activity. While some of its physical properties are not extensively documented, its chemical reactivity is well-precedented, making it an important tool for medicinal chemists and researchers in the pharmaceutical sciences.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 3,6-Dibromopyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse biological activities. The introduction of halogen substituents, such as bromine, can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, making a detailed understanding of their three-dimensional structure and conformational preferences crucial for rational drug design. This technical guide provides a comprehensive analysis of the molecular structure and conformation of 3,6-dibromopyrazolo[1,5-a]pyrimidine, drawing upon crystallographic data from closely related analogs, spectroscopic principles, and state-of-the-art computational and experimental methodologies. We will explore the inherent planarity of the fused ring system, the influence of bromine substitution on its geometry and electronic properties, and the protocols required for its definitive structural elucidation.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine framework, a fused bicyclic system comprising a pyrazole and a pyrimidine ring, is a cornerstone in the development of novel therapeutics, particularly as protein kinase inhibitors in cancer treatment.[1] This scaffold's rigidity and planar nature provide a well-defined orientation for substituents to interact with biological targets.[2] Modifications at various positions on the rings can significantly influence electronic properties, lipophilicity, and overall molecular conformation, thereby affecting binding affinity and selectivity for targets such as kinases.[1] The introduction of bromine atoms at the 3 and 6 positions is a strategic modification to enhance potency, modulate metabolic stability, and explore specific halogen bonding interactions with protein active sites.
Deduced Molecular Structure of this compound
While a specific crystal structure for this compound is not publicly available at the time of this writing, we can infer its key structural features with high confidence from X-ray diffraction studies of closely related analogs. A pivotal study by El-Sayed et al. (2011) determined the crystal structure of 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine, providing invaluable insight into the geometry of the brominated core.[3]
The Fused Ring System: A Planar Scaffold
The pyrazolo[1,5-a]pyrimidine core is fundamentally a planar and rigid N-heterocyclic system.[2] X-ray diffraction studies of various derivatives confirm that the fused pyrazole and pyrimidine rings are largely coplanar.[3] This planarity is a critical feature, as it reduces the conformational complexity of the molecule and provides a stable platform for the presentation of functional groups.
Impact of Bromine Substitution on Molecular Geometry
Based on the crystallographic data of its 3-bromo analog, we can anticipate the following structural characteristics for this compound:
-
Bond Lengths and Angles: The C-Br bond length at the 3-position is expected to be in the range of 1.87-1.89 Å. The internal bond angles of the pyrazole and pyrimidine rings will be consistent with those of other reported pyrazolo[1,5-a]pyrimidines, with minor deviations due to the electronic influence of the bromine atoms.
-
Planarity: The presence of the bromine atoms is not expected to significantly disrupt the planarity of the fused ring system.
| Parameter | Expected Value/Range | Rationale |
| C3-Br Bond Length | 1.87 - 1.89 Å | Based on crystallographic data of 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine.[3] |
| C6-Br Bond Length | 1.86 - 1.88 Å | Typical C(sp²)-Br bond length. |
| Ring System Dihedral Angle | < 5° | The pyrazolo[1,5-a]pyrimidine core is known to be highly planar.[2] |
Intermolecular Interactions and Crystal Packing
In the solid state, the conformation and packing of this compound molecules will be governed by a network of intermolecular interactions. The bromine atoms are capable of participating in halogen bonding (Br···N or Br···O interactions), which can play a significant role in determining the crystal lattice. Additionally, π–π stacking interactions between the planar pyrazolo[1,5-a]pyrimidine rings are expected to be a dominant feature in the crystal packing.[3]
Experimental and Computational Workflows for Structural Elucidation
To definitively determine the molecular structure and conformation of this compound, a multi-faceted approach combining spectroscopic, crystallographic, and computational techniques is essential.
Synthesis
The synthesis of this compound can be approached through various established methods for the halogenation of the pyrazolo[1,5-a]pyrimidine core. One common strategy involves the cyclocondensation of a substituted aminopyrazole with a suitable 1,3-dielectrophile, followed by selective bromination.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and chemical environment of the protons in the molecule. The characteristic chemical shifts of the pyrazolo[1,5-a]pyrimidine ring protons will be observed.
-
¹³C NMR: Will identify all unique carbon atoms in the molecule, including those directly bonded to the bromine atoms, which will exhibit characteristic chemical shifts.[4]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing and Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks to assign the structure.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the molecule. The characteristic isotopic pattern of the two bromine atoms will be a key diagnostic feature.
Single-Crystal X-ray Diffraction: The Definitive Method
The most definitive method for determining the precise three-dimensional structure of this compound is single-crystal X-ray diffraction.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.
Caption: Workflow for X-ray crystallographic analysis.
Computational Modeling
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the molecular structure and electronic properties.
Protocol for DFT Calculations:
-
Model Building: Construct an initial 3D model of this compound.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This will yield the lowest energy conformation of the molecule.
-
Property Calculations: From the optimized geometry, calculate various properties such as bond lengths, bond angles, dihedral angles, molecular orbitals (HOMO, LUMO), and electrostatic potential. These calculated parameters can be compared with experimental data for validation.[5]
Conclusion
The molecular structure of this compound is predicted to be a planar, rigid scaffold, a feature that is highly advantageous for its application in drug design. The bromine substituents are expected to subtly influence the geometry and electronic distribution of the heterocyclic core, potentially enhancing its biological activity and providing opportunities for specific intermolecular interactions. The synergistic application of advanced spectroscopic techniques, single-crystal X-ray diffraction, and computational modeling, as outlined in this guide, provides a robust framework for the complete and accurate structural characterization of this important molecule, thereby facilitating the development of novel therapeutics.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
A Technical Guide to 3,6-Dibromopyrazolo[1,5-a]pyrimidine (CAS No. 55405-68-0): A Versatile Scaffold for Kinase Inhibitor Discovery
Introduction: The Pyrazolo[1,5-a]pyrimidine Core and the Strategic Importance of its 3,6-Dibromo Derivative
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural rigidity and ability to form key interactions with a multitude of biological targets.[1][2][3] Its resemblance to the purine nucleus allows it to function as an effective hinge-binder in the ATP-binding pocket of various kinases, making it a cornerstone for the development of targeted therapies, particularly in oncology.[2][4] Within this esteemed class of compounds, 3,6-Dibromopyrazolo[1,5-a]pyrimidine emerges as a particularly valuable and versatile intermediate for drug discovery and development professionals.
This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its strategic application in the generation of potent and selective kinase inhibitors. The presence of two chemically distinct bromine atoms at the 3- and 6-positions offers a unique opportunity for sequential and regioselective functionalization, enabling the rapid construction of diverse chemical libraries for structure-activity relationship (SAR) studies.[1][5]
Physicochemical and Structural Characteristics
Identifying and understanding the fundamental properties of a synthetic building block is paramount for its effective utilization in a research and development setting.
| Property | Value | Source |
| CAS Number | 55405-68-0 | --INVALID-LINK-- |
| Molecular Formula | C₆H₃Br₂N₃ | --INVALID-LINK-- |
| Molecular Weight | 276.92 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to light yellow crystalline solid | General Observation |
| Melting Point | Data not consistently available; 6-bromopyrazolo[1,5-a]pyrimidine has a reported melting point of 122-124 °C. | --INVALID-LINK-- |
| Solubility | Generally soluble in polar aprotic solvents such as DMF and DMSO. Limited solubility in water and nonpolar organic solvents. | --INVALID-LINK--, General Chemical Principles |
| 1H NMR (DMSO-d6, 400 MHz) | δ 9.18 (d, 1H), 8.85 (d, 1H), 8.41 (s, 1H) | --INVALID-LINK-- |
Structural Elucidation: The pyrazolo[1,5-a]pyrimidine core is a planar, bicyclic aromatic system. X-ray crystallographic studies of various substituted pyrazolo[1,5-a]pyrimidines have confirmed this planarity, which is a key feature for its interaction with the flat, aromatic residues often found in the hinge region of kinase active sites.[1] The bromine atoms at positions 3 and 6 introduce distinct electronic and steric properties, and more importantly, serve as versatile handles for synthetic elaboration.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the condensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species.[2][6] The subsequent dibromination can be achieved through electrophilic aromatic substitution. Below is a representative, detailed protocol for the synthesis of this compound.
Diagram of the Synthetic Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine
-
To a stirred solution of 3-aminopyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a 1,3-dicarbonyl compound like malondialdehyde or a derivative thereof (1.1 eq).[2]
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine) to the mixture. The choice of catalyst depends on the specific reactivity of the substrates.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure pyrazolo[1,5-a]pyrimidine.
Causality Behind Experimental Choices: The cyclocondensation reaction is the cornerstone of pyrazolo[1,5-a]pyrimidine synthesis. The use of a catalyst is crucial to facilitate the initial nucleophilic attack of the amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. The choice of solvent and temperature is optimized to ensure sufficient reactivity while minimizing side reactions.
Step 2: Synthesis of this compound
-
Dissolve the pyrazolo[1,5-a]pyrimidine (1.0 eq) obtained from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid.
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS) (2.2 eq) or elemental bromine (Br₂) (2.2 eq), to the solution at room temperature. The reaction is typically exothermic, and careful control of the addition rate is necessary.
-
Stir the reaction mixture at room temperature or slightly elevated temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by pouring the mixture into ice water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and then a suitable organic solvent like ethanol or diethyl ether to remove impurities.
-
Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Causality Behind Experimental Choices: The pyrazolo[1,5-a]pyrimidine ring system is susceptible to electrophilic aromatic substitution. The use of a brominating agent like NBS or Br₂ allows for the introduction of bromine atoms onto the electron-rich positions of the rings. The regioselectivity for the 3- and 6-positions is governed by the electronic properties of the bicyclic system. The reaction is typically performed in a polar aprotic solvent to facilitate the dissolution of the starting material and the brominating agent.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its utility as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. The differential reactivity of the bromine atoms at the C3 and C6 positions allows for a sequential and regioselective approach to molecular diversification, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.[1]
Diagram of Sequential Cross-Coupling Reactions
Caption: Sequential Suzuki-Miyaura cross-coupling on this compound.
Protocol for Sequential Suzuki-Miyaura Cross-Coupling:
-
To a solution of this compound (1.0 eq) in a suitable solvent system (e.g., dioxane/water), add the first arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).[7][8]
-
Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS). The reaction at the more reactive C6 position is typically favored.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product via column chromatography to isolate the mono-arylated intermediate.
-
Subject the purified mono-arylated intermediate to a second Suzuki-Miyaura coupling reaction with a different arylboronic acid under similar conditions to install the second aryl group at the C3 position.
-
Purify the final 3,6-diarylpyrazolo[1,5-a]pyrimidine product by column chromatography or recrystallization.
Expertise in Action: Rationale for Regioselectivity
The regioselectivity of the first cross-coupling reaction, favoring the C6 position, is a key aspect of the synthetic strategy. This selectivity is attributed to the higher electrophilicity of the C6 position compared to the C3 position in the pyrazolo[1,5-a]pyrimidine ring system. This allows for a controlled, stepwise introduction of different substituents, which is crucial for fine-tuning the biological activity and pharmacokinetic properties of the final compounds.
Case Study: KDR Kinase Inhibitors
A notable application of this scaffold is in the development of inhibitors for Kinase Insert Domain-Containing Receptor (KDR), also known as VEGFR2, a key mediator of angiogenesis. Fraley et al. reported the synthesis and SAR of a series of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines as potent KDR inhibitors.[7][9] Their work demonstrated that by systematically varying the substituents at the 3- and 6-positions, the potency against KDR could be significantly optimized.
| Compound | R³ Substituent | R⁶ Substituent | KDR IC₅₀ (nM) |
| 3a | Phenyl | 4-Pyridyl | 1,300 |
| 3d | 4-Methoxyphenyl | 4-Pyridyl | 140 |
| 3g | 4-Methoxyphenyl | 3-Thienyl | 19 |
| 3j | 4-Chlorophenyl | 3-Thienyl | 48 |
Data adapted from Fraley, M. E. et al. Bioorg. Med. Chem. Lett. 2002, 12 (19), 2767–2770.[7]
This data clearly illustrates the impact of subtle structural modifications on biological activity. The introduction of a 4-methoxyphenyl group at the 3-position and a 3-thienyl group at the 6-position resulted in a compound with an impressive IC₅₀ of 19 nM.
Signaling Pathway Context: KDR in Angiogenesis
Caption: Simplified KDR signaling pathway and the point of intervention for pyrazolo[1,5-a]pyrimidine-based inhibitors.
Conclusion and Future Perspectives
This compound (CAS No. 55405-68-0) stands as a testament to the power of strategic molecular design in drug discovery. Its readily accessible synthesis and the orthogonal reactivity of its two bromine atoms make it an invaluable building block for the creation of diverse libraries of compounds. The demonstrated success in generating potent kinase inhibitors, such as those targeting KDR, underscores the potential of this scaffold. Future explorations will likely focus on expanding the repertoire of cross-coupling partners, including the use of Sonogashira reactions to introduce alkynyl linkers, and further diversifying the substituents to target other kinase families and overcome drug resistance. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to leverage the unique properties of this versatile intermediate in their quest for novel therapeutics.
References
- 1. Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. Regioselective Suzuki–Miyaura Reactions of Ethyl 2,6-Dibromopyrazolo[1,5- a ]pyrimidine-3-carboxylate | Semantic Scholar [semanticscholar.org]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. | Semantic Scholar [semanticscholar.org]
A-Technical-Guide-to-the-Regioselective-Functionalization-of-3,6-Dibromopyrazolo[1,5-a]pyrimidine
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its value is significantly enhanced by the ability to introduce diverse substituents at specific positions, thereby tuning its biological activity. 3,6-disubstituted pyrazolo[1,5-a]pyrimidines, in particular, have emerged as a potent class of kinase inhibitors.[4] This guide provides an in-depth technical analysis of the differential reactivity of the C3 and C6 positions of 3,6-dibromopyrazolo[1,5-a]pyrimidine, a key intermediate for the synthesis of these compounds. We will explore the underlying electronic and steric factors that govern this selectivity and provide field-proven protocols for achieving regioselective functionalization through palladium-catalyzed cross-coupling and amination reactions.
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine system is a fused, planar N-heterocycle that has garnered significant attention as a "privileged structure" in drug discovery.[5] Its rigid framework and versatile substitution points allow for the precise spatial arrangement of pharmacophoric groups, making it an ideal starting point for library synthesis and lead optimization.[2][5] Molecules incorporating this scaffold have demonstrated a wide range of biological activities, including acting as kinase inhibitors (e.g., for KDR and Trk), anti-cancer agents, and central nervous system modulators.[2][3][4]
The synthetic utility of this scaffold is largely dependent on the ability to selectively functionalize its periphery.[1][2] The 3,6-dibromo derivative serves as a versatile platform, allowing for sequential, site-selective reactions to build molecular complexity. Understanding the inherent reactivity differences between the C3-Br and C6-Br bonds is paramount for the rational design of synthetic routes.
Unraveling the Reactivity: C6 vs. C3
In this compound, the two bromine atoms exhibit distinct chemical behaviors, primarily driven by the electronic nature of the fused ring system.
Electronic Landscape
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This effect is more pronounced at the C6 position compared to the C3 position, which is part of the more electron-rich pyrazole ring. Consequently, the C6-Br bond is more polarized and the C6 carbon is more electrophilic. This heightened electrophilicity makes the C6 position more susceptible to oxidative addition by a low-valent palladium(0) catalyst, which is the initial and often rate-determining step in many cross-coupling reactions.
Steric Factors
While electronic effects are dominant, steric hindrance can also play a role, particularly with bulky coupling partners or ligands. The C6 position is generally less sterically encumbered than the C3 position, further favoring reactions at C6.
The interplay of these factors establishes a clear hierarchy of reactivity: the C6 position is significantly more reactive than the C3 position in palladium-catalyzed cross-coupling reactions.
Selective Functionalization of the C6-Position
The enhanced reactivity of the C6-Br bond allows for its selective functionalization while leaving the C3-Br bond intact. This is most commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: This is a robust and widely used method for forming C-C bonds. The reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base will selectively yield the 6-aryl or 6-heteroaryl product.
-
Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling is the method of choice. Regio-controlled coupling with a terminal alkyne proceeds smoothly at the C6 position.[6]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds. While amination can be challenging with some heterocyclic halides due to catalyst inhibition, specific ligand systems can facilitate this transformation at the C6 position.[7][8]
The key to achieving high C6 selectivity is the careful control of reaction conditions, particularly temperature and reaction time, to prevent subsequent reaction at the less reactive C3 position.
Mechanistic Rationale for C6 Selectivity
The selectivity observed in these reactions is rooted in the mechanism of palladium-catalyzed cross-coupling. The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) species. Due to the higher electrophilicity of the C6 position, the oxidative addition occurs preferentially at this site. Once the 6-substituted product is formed, the electron-donating nature of the newly introduced group further deactivates the C3-Br bond towards oxidative addition, thus enhancing the selectivity.
Diagram: Generalized Workflow for Sequential Functionalization
Caption: Sequential functionalization workflow.
Detailed Experimental Protocol: Selective C6 Suzuki Coupling
This protocol describes a typical procedure for the selective arylation of the C6 position of this compound.
-
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)
-
Sodium carbonate (Na2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-bromo-6-arylpyrazolo[1,5-a]pyrimidine.
-
Functionalizing the C3-Position
Once the C6 position has been selectively functionalized, the remaining C3-Br bond can be targeted. This typically requires more forcing conditions or different catalytic systems than those used for the C6 position.
Sequential Cross-Coupling
A second, different cross-coupling reaction can be performed on the 3-bromo-6-substituted intermediate. For instance, after a C6 Suzuki coupling, a C3 Buchwald-Hartwig amination can be carried out. This sequential approach allows for the synthesis of a diverse array of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines.[4]
Nucleophilic Aromatic Substitution (SNAr)
The C3 position can also be functionalized through nucleophilic aromatic substitution (SNAr), although this is less common than cross-coupling. This typically requires a strong nucleophile and may necessitate elevated temperatures.
Diagram: Catalytic Cycle for Suzuki Coupling
Caption: Simplified catalytic cycle for Suzuki coupling.
Summary of Orthogonal Strategies and Data
The differential reactivity of the C3 and C6 positions allows for a highly controlled, orthogonal synthetic strategy. The following table summarizes typical conditions and selectivity.
| Position | Reaction Type | Typical Catalyst/Ligand | Relative Conditions | Selectivity |
| C6 | Suzuki-Miyaura | Pd(dppf)Cl2 | Mild (e.g., 80°C, 2-4h) | High to Excellent |
| C6 | Sonogashira | Pd(PPh3)2Cl2 / CuI | Mild (e.g., RT to 50°C) | Excellent |
| C3 | Buchwald-Hartwig | Pd2(dba)3 / Xantphos | Forcing (e.g., >100°C) | Good (on C6-subst. intermediate) |
| C3 | Suzuki-Miyaura | Pd(PPh3)4 | Forcing (e.g., >100°C, >12h) | Moderate to Good (on C6-subst. intermediate) |
Conclusion and Future Outlook
The ability to predictably and selectively functionalize the C3 and C6 positions of this compound is a powerful tool for medicinal chemists. By leveraging the inherent electronic differences between these two positions, a vast chemical space can be explored, leading to the discovery of novel therapeutics. The protocols and principles outlined in this guide provide a solid foundation for researchers in drug development to design and execute efficient synthetic routes towards complex, biologically active molecules. As new and more active palladium catalysts and ligands are developed, the scope and efficiency of these transformations will undoubtedly continue to expand.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 4. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 3,6-Dibromopyrazolo[1,5-a]pyrimidine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dibromopyrazolo[1,5-a]pyrimidine is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a core component of numerous biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][2][3] The stability and purity of such key intermediates are paramount to ensure the reproducibility of synthetic outcomes and the quality of final active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the potential stability challenges associated with this compound, recommended storage and handling conditions, and detailed protocols for comprehensive stability assessment.
Physicochemical Profile and Structural Considerations
The chemical stability of a molecule is intrinsically linked to its structure. This compound possesses a fused aromatic heterocyclic system, which imparts a degree of thermodynamic stability. However, the presence of two bromine atoms, which are effective leaving groups, and the electron-deficient nature of the pyrimidine ring introduce potential avenues for degradation.
Caption: Figure 1: Chemical Structure of this compound
Key structural features influencing stability:
-
Pyrazolo[1,5-a]pyrimidine Core: This aromatic system is generally stable but can be susceptible to strong oxidizing agents or reductive conditions that disrupt its aromaticity.[4]
-
Carbon-Bromine Bonds: The C-Br bonds are potential sites for nucleophilic substitution, particularly given the electron-withdrawing nature of the heterocyclic core. They are also susceptible to photolytic cleavage and reductive dehalogenation. Halogenated heterocycles are widely used as synthetic intermediates precisely because the halogen atom can be readily displaced or used in cross-coupling reactions.[5]
Potential Degradation Pathways
Understanding potential degradation pathways is crucial for developing appropriate storage conditions and analytical methods. For this compound, the primary risks are hydrolysis, photodegradation, and reduction.
Caption: Figure 2: Potential Degradation Pathways for this compound
-
Hydrolytic Degradation: In the presence of water, particularly at non-neutral pH, the bromine atoms can undergo nucleophilic substitution to yield hydroxylated derivatives. This process can be accelerated by elevated temperatures.
-
Photodegradation: Halogenated aromatic compounds are often sensitive to light. UV or even high-intensity visible light can induce homolytic cleavage of the C-Br bond, leading to radical-mediated degradation and the formation of debrominated impurities.
-
Reductive Dehalogenation: Strong reducing agents or catalytic hydrogenation can lead to the removal of one or both bromine atoms. This is a common synthetic transformation but an undesirable degradation pathway during storage.[6]
-
Oxidation: While the ring is somewhat electron-deficient, strong oxidizing conditions could lead to the formation of N-oxides or, in extreme cases, cleavage of the heterocyclic rings.
Recommended Storage and Handling
Based on the chemical nature of halogenated heterocycles, a multi-faceted approach to storage is required to minimize degradation and maintain the integrity of the material.[5][7] The purpose of stability testing is to provide evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[8]
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow the rate of potential hydrolytic and other thermally-driven degradation reactions. While some related compounds suggest room temperature storage, refrigeration provides an additional layer of protection against long-term degradation.[9] |
| Light | Protect from light (Amber vial/container) | To prevent photolytic cleavage of the C-Br bonds. |
| Humidity | Store under inert gas (Argon/Nitrogen) with a desiccant | To minimize exposure to moisture, thereby preventing hydrolysis. An inert atmosphere also prevents potential oxidative degradation. |
| Container | Tightly sealed, chemically-resistant container (e.g., glass) | To prevent ingress of moisture and air and to avoid reaction with container materials. |
Handling Precautions:
-
Handle in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Avoid creating dust.
-
Incompatible Materials: Avoid strong oxidizing agents, strong reducing agents, strong bases, and metals that can catalyze dehalogenation.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a combination of forced degradation studies and long-term stability testing is essential. This approach is standard practice in the pharmaceutical industry to identify degradation products, establish degradation pathways, and determine shelf-life.[11][12]
Caption: Figure 3: Experimental Workflow for Comprehensive Stability Testing
Protocol: Forced Degradation (Stress Testing)
Objective: To rapidly identify potential degradation products and degradation pathways. This helps in developing and validating a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare an accurately weighed stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water).
-
Aliquot for Stress Conditions: Distribute the stock solution into separate, clearly labeled amber glass vials for each condition.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Neutralization & Dilution: After the incubation period, cool the vials to room temperature. Neutralize the acidic and basic samples. Dilute all samples to the target concentration for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV method. Use LC-MS to obtain mass information on any new peaks observed.
Protocol: Long-Term Stability Study
Objective: To determine the re-test period or shelf life of the material under recommended storage conditions.[13][14]
Methodology:
-
Material Packaging: Place a sufficient quantity of at least three representative batches of this compound into amber glass vials. Seal the vials tightly, preferably under an inert atmosphere (e.g., argon).
-
Storage Conditions: Place the vials into calibrated stability chambers set to the following ICH-recommended conditions:
-
Long-Term: 5°C ± 3°C (refrigerated)
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH
-
-
Testing Schedule: Pull samples from each batch at predetermined time points.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for color change or physical state.
-
Assay: Quantitative determination of the amount of this compound remaining (typically by HPLC).
-
Purity/Degradation Products: Chromatographic purity by HPLC, quantifying any specified and unspecified impurities.
-
-
Data Evaluation: Evaluate the data for trends. Significant change in an accelerated study typically triggers a decision to test at an intermediate condition or reinforces the need for more stringent long-term storage conditions.[11]
Analytical Methods for Stability Monitoring
A robust, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique.
Starting HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should be validated to ensure it can separate the parent compound from all potential degradation products identified during the forced degradation study.
Conclusion
While this compound is a stable molecule under ideal conditions, its halogenated heterocyclic nature presents clear risks of degradation via hydrolysis, photolysis, and reduction. For researchers, scientists, and drug development professionals, ensuring the long-term integrity of this key building block is non-negotiable. The implementation of stringent storage conditions—specifically refrigeration, protection from light, and exclusion of moisture—is critical. Furthermore, the proactive execution of forced degradation and long-term stability studies, as outlined in this guide, provides the necessary empirical data to guarantee the quality, purity, and reliability of this compound in its application toward the synthesis of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Pyrazolo[1,5-a]pyrimidine (HMDB0256950) [hmdb.ca]
- 5. ハロゲン化ヘテロ環化合物 [sigmaaldrich.com]
- 6. chem.gla.ac.uk [chem.gla.ac.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cmcpharm.com [cmcpharm.com]
- 9. calpaclab.com [calpaclab.com]
- 10. fishersci.com [fishersci.com]
- 11. humiditycontrol.com [humiditycontrol.com]
- 12. japsonline.com [japsonline.com]
- 13. gmpsop.com [gmpsop.com]
- 14. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
The Strategic Derivatization of 3,6-Dibromopyrazolo[1,5-a]pyrimidine: A Technical Guide for Medicinal Chemists
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility and presence in numerous biologically active compounds.[1] This technical guide focuses on a key intermediate, 3,6-Dibromopyrazolo[1,5-a]pyrimidine, a versatile building block for the synthesis of a diverse array of derivatives. The strategic placement of bromine atoms at the 3- and 6-positions offers synthetic chemists precise control over molecular architecture, enabling the exploration of structure-activity relationships (SAR) critical for drug discovery. This document provides an in-depth exploration of the derivatization potential of this core, with a particular emphasis on palladium-catalyzed cross-coupling reactions, and offers practical insights for researchers, scientists, and drug development professionals.
Introduction: The Pyrazolo[1,5-a]pyrimidine Core - A Scaffold of Therapeutic Promise
The fusion of a pyrazole and a pyrimidine ring creates the pyrazolo[1,5-a]pyrimidine system, a heterocyclic scaffold that has garnered significant attention for its broad spectrum of pharmacological activities.[2] Derivatives of this core have demonstrated efficacy as anticancer, anti-inflammatory, and antiviral agents, as well as potent and selective inhibitors of various protein kinases.[3][4] Kinases, being pivotal regulators of cellular signaling, are frequently implicated in the pathogenesis of diseases like cancer, making them prime targets for therapeutic intervention. The ability of the pyrazolo[1,5-a]pyrimidine scaffold to be readily functionalized allows for the fine-tuning of its interaction with the ATP-binding pocket of kinases, leading to the development of highly potent and selective inhibitors.[5]
The 3,6-dibrominated analog serves as a particularly valuable starting material. The differential reactivity of the C-Br bonds at the 3- and 6-positions can be exploited to achieve regioselective functionalization, a key strategy in the systematic exploration of chemical space and the optimization of lead compounds.
Synthesis of the this compound Core
A common and efficient method for the synthesis of the this compound core involves the bromination of a pyrazolo[1,5-a]pyrimidine precursor. A typical procedure starts from the commercially available 5-chloropyrazolo[1,5-a]pyrimidine.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Chloropyrazolo[1,5-a]pyrimidine
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Water
-
Isopropanol
-
Hexane
-
Concentrated Ammonia
Procedure:
-
To a stirred solution of 5-chloropyrazolo[1,5-a]pyrimidine in glacial acetic acid, add N-Bromosuccinimide (NBS) portion-wise at room temperature. The reaction is typically monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the precipitate is collected by filtration.
-
The crude product is then washed sequentially with water, isopropanol, and hexane.
-
The solid is dried under vacuum to yield 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine.[6]
-
Further bromination at the 6-position can be achieved under more forcing conditions, though a one-pot dibromination from a suitable precursor is often preferred for efficiency.
Note: The synthesis of this compound can also be achieved through direct bromination of the parent pyrazolo[1,5-a]pyrimidine, though this may lead to a mixture of products requiring careful purification.[7]
Key Derivatization Strategies: A World of Possibilities
The bromine atoms at the 3- and 6-positions are ideal handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The following sections detail the most pivotal of these transformations.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, allowing for the introduction of aryl and heteroaryl moieties.[8] The regioselectivity of this reaction on the 3,6-dibromo scaffold is a critical consideration for synthetic planning. Generally, the C6-Br bond is more reactive towards Suzuki-Miyaura coupling than the C3-Br bond, allowing for selective mono-functionalization at the 6-position under carefully controlled conditions.[9]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture, followed by the Na₂CO₃.
-
Heat the reaction mixture at 80-90 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-bromo-6-arylpyrazolo[1,5-a]pyrimidine.
Subsequent Suzuki-Miyaura coupling at the 3-position can be achieved under more forcing conditions or by using a more active catalyst system, such as those employing bulky phosphine ligands like XPhos or SPhos.[7]
| Catalyst/Ligand System | Position 6 Selectivity | Position 3 Reactivity | Reference |
| Pd(PPh₃)₄ | High | Lower | [9] |
| Pd(dppf)Cl₂ | Good | Moderate | [7] |
| XPhos Pd G2 | Moderate | High | [8] |
Table 1. Comparison of common catalyst systems for Suzuki-Miyaura coupling on dibromopyrazolo[1,5-a]pyrimidines.
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of amino-substituted pyrazolo[1,5-a]pyrimidines.[10] This reaction is crucial for introducing functionalities that can act as hydrogen bond donors or acceptors, significantly influencing the biological activity of the resulting compounds.
Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.
Materials:
-
3-Bromo-6-arylpyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried Schlenk tube, combine the 3-bromo-6-arylpyrazolo[1,5-a]pyrimidine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 3-amino-6-arylpyrazolo[1,5-a]pyrimidine.[4]
Sonogashira Coupling: Introducing Alkynyl Functionalities
The Sonogashira coupling enables the introduction of alkynyl groups, which can serve as versatile handles for further transformations or as key pharmacophoric elements.[3] This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11]
Materials:
-
3-Bromo-6-arylpyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask, add the 3-bromo-6-arylpyrazolo[1,5-a]pyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise and stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford the 3-alkynyl-6-arylpyrazolo[1,5-a]pyrimidine.[12]
Structure-Activity Relationships (SAR) of 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
The derivatization of the this compound core has led to the discovery of potent inhibitors of various kinases, including KDR, SRC, and PI3Kδ.[1][2][12] Analysis of the SAR reveals key insights into the molecular features required for potent and selective inhibition.
| Position 3 Substituent | Position 6 Substituent | Target Kinase | Key SAR Insights | Reference |
| 4-Methoxyphenyl | 3-Thienyl | KDR | The 4-methoxy group on the phenyl ring at C3 and the thienyl group at C6 were found to be optimal for KDR inhibitory activity. | [1] |
| Various Aryl/Heteroaryl | Phenyl | SRC | Bulky substituents at the 3-position were generally well-tolerated, with electron-donating groups on the phenyl ring at the 6-position enhancing potency. | [2] |
| Benzimidazole | Morpholine | PI3Kδ | The morpholine at the 6-position and a benzimidazole moiety at the 3-position were crucial for high potency and selectivity against PI3Kδ. | [12] |
Table 2. Summary of Structure-Activity Relationships for 3,6-disubstituted pyrazolo[1,5-a]pyrimidine kinase inhibitors.
The general trend observed is that the substituent at the 6-position often occupies the hinge-binding region of the kinase, forming crucial hydrogen bonds, while the substituent at the 3-position extends into the solvent-exposed region, where larger and more diverse groups can be tolerated and can contribute to selectivity and potency.[5]
Future Perspectives and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust platform for the generation of diverse libraries of compounds for high-throughput screening. Future efforts will likely focus on the exploration of novel cross-coupling reactions to introduce an even wider array of functional groups. Furthermore, the development of more sustainable and efficient catalytic systems will be crucial for the large-scale synthesis of promising drug candidates. The continued investigation of the SAR of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines will undoubtedly lead to the discovery of new and improved kinase inhibitors with the potential to address unmet medical needs.
References
- 1. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3,6-Dibromopyrazolo[1,5-a]pyrimidine
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and the presence of multiple nitrogen atoms make it an excellent pharmacophore capable of engaging in a variety of interactions with biological targets. Consequently, derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy, anti-inflammatory agents, and central nervous system modulators.[2][3]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for the diversification of heterocyclic cores like pyrazolo[1,5-a]pyrimidine. Specifically, the introduction of aryl, heteroaryl, or vinyl groups at defined positions can profoundly influence the biological activity and photophysical properties of the resulting molecules.[5]
This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of 3,6-dibromopyrazolo[1,5-a]pyrimidine, a versatile building block for the synthesis of novel, diversely substituted pyrazolo[1,5-a]pyrimidines. We will delve into the synthesis of the dibrominated starting material, explore the regioselectivity of the coupling reaction, and provide step-by-step protocols for both selective mono-arylation and subsequent di-arylation.
Synthesis of this compound
A crucial prerequisite for any coupling strategy is the efficient synthesis of the starting material. The direct halogenation of the parent pyrazolo[1,5-a]pyrimidine offers a viable route to the desired 3,6-dibromo derivative.
Reaction Principle: Electrophilic aromatic substitution on the pyrazolo[1,5-a]pyrimidine core. The pyrazole ring is generally more susceptible to electrophilic attack than the pyrimidine ring. Within the pyrazole moiety, the C3 position is particularly activated. Further halogenation can occur at the C6 position of the pyrimidine ring.
Protocol for Dibromination:
A plausible method for the synthesis of this compound can be adapted from general procedures for the halogenation of this scaffold using N-bromosuccinimide (NBS) as the bromine source.[6]
Materials:
-
Pyrazolo[1,5-a]pyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Stir bar
-
Round-bottom flask
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a solution of pyrazolo[1,5-a]pyrimidine (1.0 eq) in acetonitrile or dichloromethane, add N-bromosuccinimide (2.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the this compound.
Regioselectivity in the Suzuki-Miyaura Coupling of this compound
When performing a Suzuki-Miyaura coupling on a dihalogenated heterocycle, the question of which halogen will react first is of paramount importance for selective synthesis. In the case of this compound, the C6-Br bond is anticipated to be significantly more reactive than the C3-Br bond.
Justification for C6-Selectivity:
This prediction is based on several factors:
-
Electronic Effects: The pyrimidine ring is inherently more electron-deficient than the pyrazole ring, making the C-Br bonds on the pyrimidine moiety more susceptible to oxidative addition by the palladium(0) catalyst.[7]
-
Steric Hindrance: The C6 position is generally less sterically hindered than the C3 position, which is flanked by the fused pyrazole ring.
-
Analogous Systems: Studies on the closely related ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate have demonstrated excellent selectivity for Suzuki-Miyaura coupling at the C6 position. This provides strong experimental precedent for the expected regioselectivity.
Therefore, by carefully controlling the stoichiometry of the boronic acid (using approximately 1.0-1.2 equivalents), a selective mono-arylation at the C6 position can be achieved.
Experimental Protocols
Protocol 1: Selective Mono-Arylation at the C6-Position
This protocol is designed to yield the 6-aryl-3-bromopyrazolo[1,5-a]pyrimidine derivative.
Reaction Workflow Diagram:
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Application Notes and Protocols for Sonogashira Coupling of 3,6-Dibromopyrazolo[1,5-a]pyrimidine
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyrimidines and C-C Bond Formation
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as protein kinase inhibitors in oncology.[1] The ability to selectively functionalize this bicyclic structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. Among the various synthetic transformations, the construction of carbon-carbon bonds stands out as a powerful tool for introducing molecular complexity and modulating biological activity.
The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is an exceptionally valuable method for forming C(sp²)-C(sp) bonds.[2] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for late-stage functionalization in complex molecule synthesis.[2]
This guide provides a detailed examination of the Sonogashira coupling as applied to 3,6-dibromopyrazolo[1,5-a]pyrimidine. We will delve into the mechanistic underpinnings of the reaction, address the critical challenge of regioselectivity on a di-halogenated substrate, and provide a comprehensive, step-by-step protocol for researchers and drug development professionals.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The Palladium Cycle
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (in this case, the C-Br bond of the pyrazolo[1,5-a]pyrimidine), forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) center.
-
Reductive Elimination: The desired alkynylated product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The Copper Cycle
-
Coordination: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide. This species is then ready for the transmetalation step with the palladium complex.
The interplay between these two cycles allows for the efficient and selective formation of the desired C-C bond under mild conditions.
Regioselectivity in the Sonogashira Coupling of this compound
A key challenge when working with di-halogenated substrates like this compound is controlling the site of the reaction. The relative reactivity of the C3-Br and C6-Br bonds will determine the outcome of a mono-alkynylation. While there is no direct literature precedent for the Sonogashira coupling on this specific molecule that explicitly details the regioselectivity, we can infer the likely outcome based on related systems and electronic considerations.
Studies on the halogenation of the pyrazolo[1,5-a]pyrimidine core have shown that the C3 position is susceptible to electrophilic attack, indicating a distinct electronic environment compared to other positions.[3][4] In palladium-catalyzed cross-coupling reactions, the oxidative addition step is influenced by both electronic and steric factors. For related dihalogenated heterocycles, the choice of catalyst and ligands can significantly influence which C-X bond reacts. For instance, in diiodopurines, the use of monodentate phosphine ligands can favor reaction at one position, while bidentate ligands can switch the selectivity to another.[5]
For this compound, it is plausible that one position is inherently more reactive than the other. Without definitive experimental data, a logical starting point is to assume that a difference in reactivity exists and can be exploited. The following protocol is designed to favor a mono-Sonogashira coupling, and careful analysis of the product mixture will be necessary to determine the regioselectivity. It is recommended to start with a small-scale reaction to establish the reactivity profile.
Experimental Protocol: Mono-Alkynylation of this compound
This protocol provides a general starting point for the mono-alkynylation of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific alkynes.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Reaction Setup and Procedure
Caption: Experimental workflow for the Sonogashira coupling.
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet, add this compound (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (0.1 eq).
-
Solvent and Base: Add anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0-3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate).
-
Filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the mono-alkynylated product.
Data Presentation: Exemplary Sonogashira Conditions for Related Heterocycles
The following table summarizes various conditions reported in the literature for Sonogashira couplings on related heterocyclic systems. This data can serve as a guide for optimizing the reaction for this compound.
| Substrate | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Bromo-6-chloro-1,3-dimethyluracil | Pd(PPh₃)₄ (5) | CuI (10) | K₃PO₄ | Toluene | 100 | Variable | [6] |
| 6-Bromo-3-fluoro-2-cyanopyridine | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 43-97 | [7] |
| 5-Iodo-pyrimidine nucleotides | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF/H₂O | RT | Good | [8] |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPEA | THF | 55 | 49-82 | [9][10] |
| 2,8-Diiodopurines | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 72-88 | [5] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Low Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Base not strong enough | - Use a fresh batch of catalyst- Ensure all glassware is thoroughly dried and use anhydrous solvents- Try a stronger base (e.g., DBU) or a different amine base |
| Formation of Di-alkynylated Product | - High reactivity of the mono-alkynylated product- High catalyst loading or temperature | - Use a smaller excess of the alkyne (e.g., 1.05 eq)- Lower the reaction temperature and monitor carefully- Reduce the catalyst loading |
| Glaser Coupling (Alkyne Dimerization) | - Presence of oxygen | - Ensure the reaction is performed under a strict inert atmosphere- Degas the solvent before use |
| Debromination of Starting Material | - Certain catalyst/ligand combinations- Presence of impurities | - Screen different palladium catalysts and ligands (e.g., XPhosPdG2/XPhos has been shown to prevent debromination in some pyrazolo[1,5-a]pyrimidine systems)[11][12]- Purify the starting material |
| Difficulty in Purification | - Similar polarity of starting material, product, and byproducts | - Optimize the mobile phase for column chromatography- Consider alternative purification methods like preparative TLC or HPLC |
Conclusion
The Sonogashira coupling is a powerful and versatile tool for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. While the regioselective mono-alkynylation of this compound presents a synthetic challenge, a systematic approach based on an understanding of the reaction mechanism and careful control of reaction parameters can lead to the desired products. The protocol and data presented in this guide offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
- 4. Regioselective C(sp2)-H halogenation of pyrazolo[1,5- a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging 3,6-Dibromopyrazolo[1,5-a]pyrimidine for the Synthesis of Potent and Selective Kinase Inhibitors
Abstract
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold, forming the foundation of numerous clinically approved and investigational kinase inhibitors.[1][2] Its unique structure facilitates critical hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, making it an ideal framework for targeted drug design.[3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing 3,6-dibromopyrazolo[1,5-a]pyrimidine as a versatile starting material for the synthesis of kinase inhibitors. We will explore the strategic, site-selective functionalization of this scaffold through palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. By explaining the causality behind experimental choices, this guide empowers researchers to rationally design and synthesize novel inhibitor libraries for accelerated drug discovery.
Introduction: The Power of the Pyrazolo[1,5-a]pyrimidine Scaffold
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized oncology. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a cornerstone in this field due to its structural and electronic properties that mimic the adenine core of ATP.[8] This mimicry allows it to form key hydrogen bonds with the kinase hinge region, a critical anchoring point for high-affinity binding.[5] The success of this scaffold is exemplified by FDA-approved drugs like Larotrectinib and Entrectinib, which are potent Tropomyosin receptor kinase (Trk) inhibitors.[3]
The this compound derivative is a particularly powerful building block. The two bromine atoms serve as orthogonal synthetic handles, allowing for the sequential and regioselective introduction of diverse chemical moieties. This enables a systematic exploration of the structure-activity relationship (SAR) at two distinct vectors of the molecule, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[9]
References
- 1. login.medscape.com [login.medscape.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering the Functionalization of the Pyrazolo[1,5-a]pyrimidine Core: A Guide to Palladium-Catalyzed Cross-Coupling of the 3,6-Dibromo Scaffold
Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its structural resemblance to purines allows it to interact with a wide range of biological targets, including kinases, making it a focal point in the development of novel therapeutics for oncology, inflammatory diseases, and central nervous system disorders.[3][4][5] The ability to strategically functionalize this core at various positions is paramount for fine-tuning the pharmacological properties and exploring the structure-activity relationships (SAR) of new chemical entities.
This comprehensive guide focuses on a key intermediate for the diversification of this scaffold: 3,6-Dibromopyrazolo[1,5-a]pyrimidine . We will delve into the nuances of palladium-catalyzed cross-coupling reactions, providing detailed protocols and expert insights for the selective functionalization of this versatile building block. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
The Challenge of Regioselectivity in Dihalogenated Heterocycles
A primary consideration when working with dihalogenated substrates like this compound is regioselectivity. The differential reactivity of the C3 and C6 positions allows for either selective mono-functionalization or di-functionalization. The outcome of the reaction is a delicate interplay of electronic and steric factors of the substrate, as well as the chosen catalyst, ligand, and reaction conditions.
Generally, in pyrazolo[1,5-a]pyrimidines, the C6 position is more electron-deficient than the C3 position, making it more susceptible to nucleophilic attack and often more reactive in palladium-catalyzed cross-coupling reactions.[6][7] This inherent reactivity provides a handle for selective mono-functionalization at the C6 position, leaving the C3 bromine available for subsequent transformations. However, this selectivity can be modulated and even reversed through careful selection of the palladium catalyst and, most importantly, the phosphine ligand.
dot
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid coupling partners. T[8]his reaction is particularly effective for the synthesis of biaryl and heteroaryl pyrazolo[1,5-a]pyrimidines.
Expert Insights:
-
Catalyst and Ligand Selection: For efficient coupling, particularly at the less reactive C3 position, the use of bulky, electron-rich phosphine ligands such as XPhos or SPhos is often beneficial. P[8]re-formed palladium catalysts (e.g., XPhos Pd G2/G3) can improve reaction reproducibility.
-
Base and Solvent: A common choice of base is an aqueous solution of potassium carbonate or cesium carbonate. The solvent system is typically a mixture of an organic solvent like dioxane or toluene and water.
-
Microwave Irradiation: Microwave-assisted heating can significantly reduce reaction times and improve yields.
[8]Data Presentation: Optimized Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition for C6-Selective Mono-arylation | Condition for Di-arylation |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | XPhos Pd G2 (2-5 mol%) |
| Ligand | - | XPhos (5-10 mol%) |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (3.0 eq) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) |
| Temperature | 80-100 °C | 100-120 °C (or microwave) |
| Boronic Acid | 1.1 eq | 2.5 eq |
Protocol: C6-Selective Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Dioxane and water (degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane and water (4:1 mixture).
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of alkynyl-substituted pyrazolo[1,5-a]pyrimidines. T[9][10]hese compounds are valuable intermediates for further transformations and have applications in materials science and as bio-orthogonal probes.
Expert Insights:
-
Catalyst System: The classic Sonogashira conditions employ a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in conjunction with a copper(I) co-catalyst (e.g., CuI). *[9] Base and Solvent: A mild amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and a co-solvent with THF or DMF.
-
Copper-Free Conditions: To avoid the formation of undesired alkyne homo-coupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often utilize a palladium catalyst with a more sophisticated ligand and a different base.
Data Presentation: Typical Conditions for Sonogashira Coupling
| Parameter | Copper-Catalyzed | Copper-Free |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) |
| Co-catalyst/Ligand | CuI (5-10 mol%) | XPhos (5-10 mol%) |
| Base | Triethylamine (2-3 eq) | Cs₂CO₃ (2.0 eq) |
| Solvent | THF or DMF | Dioxane |
| Temperature | Room Temperature to 60 °C | 80-100 °C |
| Terminal Alkyne | 1.2 eq | 1.5 eq |
Protocol: Copper-Catalyzed Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
CuI (0.06 eq)
-
Triethylamine (TEA)
-
Anhydrous THF
-
Schlenk flask and inert atmosphere
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF followed by triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.
-
Once complete, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of amino-substituted pyrazolo[1,5-a]pyrimidines. T[11][12]his reaction is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals.
Expert Insights:
-
Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand. B[11]ulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and BrettPhos are generally the most effective.
-
Strong Base Required: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium or potassium tert-butoxide is a common choice.
-
Substrate Scope: This reaction is compatible with a wide range of primary and secondary amines, including anilines, alkylamines, and various nitrogen-containing heterocycles.
Data Presentation: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | General Conditions |
| Palladium Pre-catalyst | Pd₂(dba)₃ (2-4 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | XPhos or BrettPhos (4-8 mol%) |
| Base | NaOtBu or K₃PO₄ (1.5-2.5 eq) |
| Solvent | Toluene or Dioxane (anhydrous, degassed) |
| Temperature | 80-110 °C |
| Amine | 1.2-1.5 eq |
Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.04 eq)
-
NaOtBu (1.5 eq)
-
Anhydrous, degassed toluene
-
Schlenk flask and inert atmosphere
Procedure:
-
In a glovebox or under a robust inert atmosphere, add this compound, the palladium pre-catalyst, the ligand, and the base to a Schlenk flask.
-
Add the anhydrous, degassed toluene, followed by the amine.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a versatile and powerful strategy for the synthesis of a diverse library of substituted pyrazolo[1,5-a]pyrimidines. By carefully controlling the reaction conditions, particularly the choice of catalyst and ligand, researchers can achieve high yields and excellent regioselectivity. The protocols and insights provided in this guide serve as a robust starting point for the exploration of this privileged scaffold in the pursuit of novel therapeutics and functional materials.
References
- 1. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Regioselective Suzuki–Miyaura Reactions of Ethyl 2,6-Dibromopyrazolo[1,5- a ]pyrimidine-3-carboxylate | Semantic Scholar [semanticscholar.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-<i>a</i>]pyrimidin-5(4<i>H<… [ouci.dntb.gov.ua]
- 10. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Libraries for Drug Discovery
Abstract
The pyrazolo[1,5-a]pyrimidine (PP) core is a privileged heterocyclic scaffold that forms the foundation of numerous therapeutic agents due to its rigid, planar structure and versatile synthetic accessibility.[1] This scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors for oncology and inflammatory diseases.[2][3] This document provides an in-depth guide for researchers and drug development professionals on the efficient synthesis of diverse pyrazolo[1,5-a]pyrimidine-based compound libraries. We will move beyond simple procedural lists to explain the underlying chemical logic, offering field-proven protocols for foundational cyclocondensation reactions, advanced multicomponent syntheses, and post-synthetic modifications for rapid library expansion. The protocols are designed to be robust and self-validating, supported by mechanistic insights and troubleshooting guidance to empower the generation of high-quality compound collections for screening and lead optimization.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine system is an N-fused heteroaromatic bicycle that has garnered significant attention as a bioisostere for purines and other related scaffolds. Its structural rigidity and defined vectoral projection of substituents allow for precise interactions with biological targets.[1] This has led to its incorporation into several clinically successful drugs, including the Trk inhibitor Larotrectinib and the multi-kinase inhibitor Repotrectinib , validating its status as a top-tier medicinal chemistry framework.[4]
The immense value of the PP scaffold lies in its synthetic tractability. The periphery of the core can be readily and systematically modified, making it an ideal candidate for combinatorial library design and the exploration of structure-activity relationships (SAR).[1][3] The most prevalent synthetic strategies involve the construction of the pyrimidine ring onto a pre-existing aminopyrazole precursor, typically through reactions with 1,3-biselectrophilic species.[1] This fundamental approach has been augmented by modern methodologies, including microwave-assisted synthesis, multicomponent reactions, and late-stage functionalization, to accelerate the drug discovery process.[2][5]
This guide will detail three powerful and complementary strategies for library synthesis:
-
Protocol I: A foundational cyclocondensation method, ideal for generating core scaffolds.
-
Protocol II: An efficient multicomponent reaction (MCR) for rapidly building molecular complexity.
-
Protocol III: A late-stage functionalization strategy for diversifying a common intermediate, a cornerstone of modern lead optimization.
Core Synthetic Strategy: A Mechanistic Overview
The logical blueprint for nearly all pyrazolo[1,5-a]pyrimidine syntheses is the disconnection of the pyrimidine ring. This retrosynthetic analysis reveals two primary building blocks: a 3-amino-1H-pyrazole (or 5-aminopyrazole) and a three-carbon 1,3-biselectrophile . The reaction proceeds via a cascade of nucleophilic attack by the aminopyrazole's exocyclic nitrogen, followed by cyclization via the endocyclic pyrazole nitrogen, and subsequent dehydration to form the aromatic PP core.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: The Pyrazolo[1,5-a]pyrimidine Scaffold in Modern Medicinal Chemistry
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery due to their unique ability to interact with a multitude of biological targets. The pyrazolo[1,5-a]pyrimidine nucleus is a preeminent example of such a "privileged scaffold".[1] This fused heterocyclic system, comprising a pyrazole ring fused to a pyrimidine ring, offers a rigid, planar structure with versatile points for chemical modification, making it an attractive starting point for combinatorial library design.[2] Its significance is underscored by its presence in marketed drugs, such as the anxiolytic agents zaleplon and indiplon, and its extensive investigation across diverse therapeutic areas.[3]
The true power of the pyrazolo[1,5-a]pyrimidine core lies in its bioisosteric resemblance to purine, enabling it to function as an effective hinge-binding motif in the ATP-binding pocket of numerous protein kinases.[4][5] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][6] Consequently, the development of potent and selective kinase inhibitors based on this scaffold has become a major focus of modern drug development.[4]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the applications of pyrazolo[1,5-a]pyrimidines, moving beyond a simple literature review to explain the causal relationships between structure and activity. We will delve into key therapeutic areas, present detailed synthetic and biological evaluation protocols, and offer field-proven insights to accelerate research and development efforts centered on this remarkable scaffold.
Part 1: Therapeutic Applications - A Scaffold of Diverse Activity
The versatility of the pyrazolo[1,5-a]pyrimidine core has led to its exploration in a wide array of therapeutic contexts. Its derivatives have demonstrated potent activities as anticancer, anti-inflammatory, anti-infectious, and central nervous system (CNS) agents.[1][7]
Oncology: A Kinase Inhibitor Powerhouse
The most profound impact of pyrazolo[1,5-a]pyrimidines has been in oncology, primarily through the inhibition of protein kinases that drive cancer cell proliferation and survival.[2][4] The scaffold's ability to mimic ATP allows it to act as an ATP-competitive inhibitor for a range of kinases.[4][6]
Key Kinase Targets:
-
Tropomyosin Receptor Kinases (Trks): The NTRK genes encode for Trk proteins (TrkA, TrkB, TrkC), which are receptor tyrosine kinases.[7][8] Fusions involving NTRK genes are oncogenic drivers in a variety of solid tumors. Two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, are built upon the pyrazolo[1,5-a]pyrimidine framework.[7][8] The N1 atom of the pyrazole ring is crucial for forming a key hydrogen bond interaction with the hinge region residue Met592 of the kinase.[7]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating the cell cycle, and their inhibition can lead to apoptosis in cancer cells.[9] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of CDK9, a kinase involved in transcriptional regulation, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1.[9]
-
Pim Kinases: Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation. The pyrazolo[1,5-a]pyrimidine scaffold has been shown to be a highly selective inhibitor of Pim-1.[10][11]
-
Other Oncogenic Kinases: This scaffold has also yielded potent inhibitors against EGFR (non-small cell lung cancer), B-Raf/MEK (melanoma), and c-Src kinase, among others.[4][6][12]
Table 1: Representative Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
| Compound Class/Example | Target Kinase(s) | Reported Activity (IC₅₀) | Therapeutic Area | Reference(s) |
| Picolinamide Derivatives | TrkA | 1.7 nM | Cancer | [7] |
| Compound 18b | CDK9 | Potent activity, selective over PI3Kα | Cancer | [9] |
| Compound 11b | Pim-1, Flt-3 | Pim-1: < 50 nM | Cancer | [10][11] |
| EGFR-Targeting Derivatives | EGFR | Varies | Non-Small Cell Lung Cancer | [4][6] |
| RET Kinase Inhibitors | RET | Varies | Lung Adenocarcinoma | [2] |
| PI3Kδ Inhibitors | PI3Kδ | CPL302253: 2.8 nM | Asthma, COPD | [13] |
Central Nervous System (CNS) Applications
Beyond oncology, pyrazolo[1,5-a]pyrimidines have a significant history as CNS agents.[3] This activity is often mediated through interaction with neurotransmitter receptors rather than kinases.
-
Anxiolytic and Sedative Effects: Compounds like zaleplon, indiplon, and ocinaplon modulate the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain, leading to their sedative and anxiolytic effects.[3]
-
Neurodegenerative Diseases: More recently, derivatives of the related 1,2,4-triazolo[1,5-a]pyrimidine scaffold have been identified as microtubule-stabilizing agents, presenting a potential therapeutic strategy for conditions like Alzheimer's disease.[14]
Anti-inflammatory and Anti-infectious Properties
-
Anti-inflammatory: Certain pyrazolo[1,5-a]pyrimidine derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or by modulating leukocyte functions.[15][16][17] For instance, 4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one showed powerful pharmacological activity in both in vivo and in vitro models of inflammation.[15]
-
Anti-infectious: The scaffold has been investigated for activity against various pathogens. Derivatives have shown promise as antitubercular agents, with some compounds interfering with iron homeostasis in Mycobacterium tuberculosis.[18] Others have been developed as antibacterial agents by inhibiting essential bacterial enzymes like MurA, which is involved in peptidoglycan synthesis.[19] Antiviral applications are also being explored, with some compounds targeting host NAK kinases that are hijacked by viruses for cellular entry.[20]
Part 2: Synthetic Strategies & Protocols
The synthesis of the pyrazolo[1,5-a]pyrimidine core is well-established, with the most common strategy involving the cyclocondensation of a 5-aminopyrazole with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its equivalent.[2][4] Modern methods like microwave-assisted organic synthesis (MAOS) have significantly improved the efficiency of these reactions, reducing times from hours to minutes.[21][22]
Protocol 2.1: Microwave-Assisted Synthesis of a 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol Intermediate
This protocol describes the initial cyclocondensation to form the core diol structure, which is a common precursor for further derivatization.[13] Microwave assistance accelerates the reaction, providing a rapid and efficient entry to the scaffold.[21]
Rationale: The reaction proceeds via an initial Michael addition of the exocyclic amino group of the 5-aminopyrazole to one of the carbonyl groups of diethyl malonate, followed by an intramolecular cyclization and subsequent dehydration/elimination of ethanol to form the fused pyrimidine ring. Sodium ethoxide acts as a base to facilitate the condensation. Microwave heating provides rapid, uniform energy transfer, dramatically shortening the reaction time compared to conventional reflux.[7][21]
Materials:
-
5-Amino-3-methylpyrazole
-
Diethyl malonate
-
Sodium ethoxide (EtONa) or Sodium metal
-
Absolute Ethanol (EtOH)
-
Microwave synthesis reactor with sealed vessels
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Preparation of Sodium Ethoxide Solution: If not commercially available, carefully prepare a fresh solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon) in a round-bottom flask. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.
-
Reactant Charging: In a microwave-safe reaction vessel equipped with a magnetic stir bar, add 5-amino-3-methylpyrazole (1.0 eq).
-
Solvent and Reagent Addition: Add absolute ethanol to the vessel, followed by diethyl malonate (1.1 eq) and the freshly prepared sodium ethoxide solution (1.1 eq).
-
Microwave Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 10-20 minutes. Monitor the reaction progress by TLC if desired.
-
Work-up and Isolation:
-
After cooling the vessel to room temperature, carefully unseal it.
-
Reduce the volume of the reaction mixture in vacuo using a rotary evaporator.
-
Add cold water to the residue to dissolve the sodium salt of the product.
-
Acidify the aqueous solution dropwise with dilute HCl while stirring in an ice bath until a precipitate forms (typically pH 5-6).
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold water and then a small amount of cold ethanol.
-
-
Drying and Characterization: Dry the product (2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol) under vacuum. Characterize the compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.
Part 3: Biological Evaluation Protocols
Once a library of pyrazolo[1,5-a]pyrimidine derivatives is synthesized, a cascade of biological assays is required to determine their activity, selectivity, and mechanism of action. A fundamental first step for anticancer drug candidates is to assess their general cytotoxicity against cancer cell lines.
Protocol 3.1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cell lines.[23]
Rationale: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. By dissolving the formazan crystals and measuring the absorbance of the solution, one can quantify the reduction in cell viability caused by a test compound.
Materials:
-
Human cancer cell line (e.g., HCT116 for colon cancer, MCF-7 for breast cancer)[23][24]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom cell culture plates
-
Test compounds (pyrazolo[1,5-a]pyrimidine derivatives) dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade) or Solubilization Buffer (e.g., 10% SDS in 0.01M HCl)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control (medium only).
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds.
-
Incubate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37 °C. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion and Future Outlook
The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a cornerstone of medicinal chemistry, transitioning from a chemical curiosity to the core of clinically approved therapeutics.[4] Its success is rooted in its synthetic tractability and its remarkable ability to effectively target the ATP-binding site of protein kinases, a critical class of drug targets.[6] While its impact in oncology is undeniable, the expanding applications in CNS disorders, inflammation, and infectious diseases highlight its untapped potential.[1][3]
Future research will likely focus on several key areas. The development of next-generation kinase inhibitors will aim to overcome challenges of drug resistance and improve selectivity to minimize off-target effects.[4] The exploration of this scaffold for novel biological targets beyond kinases will continue to grow. Furthermore, the application of green chemistry principles, such as microwave-assisted and one-pot multicomponent reactions, will be crucial for the sustainable and efficient production of these valuable compounds.[21][25] For researchers in the field, the pyrazolo[1,5-a]pyrimidine system remains a fertile ground for the discovery of novel therapeutics to address a wide range of human diseases.
References
- 1. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel pyrazolo[1,5-a]pyrimidines as c-Src kinase inhibitors that reduce IKr channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrazolopyranopyrimidines as a class of anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. biorxiv.org [biorxiv.org]
- 21. benchchem.com [benchchem.com]
- 22. tandfonline.com [tandfonline.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 25. researchgate.net [researchgate.net]
Application Notes & Protocols: 3,6-Dibromopyrazolo[1,5-a]pyrimidine as a Versatile Scaffold for Novel TRK Inhibitors
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
I. Executive Summary: The Strategic Advantage of the Pyrazolo[1,5-a]pyrimidine Scaffold in TRK-Targeted Therapy
Tropomyosin receptor kinases (TRKs), comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases essential for neuronal development and function.[1] In oncology, the discovery of oncogenic fusions involving the NTRK genes (NTRK1, NTRK2, NTRK3) has ushered in a new era of tumor-agnostic therapies.[2][3] These NTRK fusions result in constitutively active TRK proteins that drive cell proliferation and survival across a wide array of adult and pediatric cancers.[4][5]
The clinical success of first-generation TRK inhibitors like Larotrectinib and Entrectinib has validated TRK as a therapeutic target.[4][6] Notably, many potent TRK inhibitors are built upon the pyrazolo[1,5-a]pyrimidine core, a privileged heterocyclic structure in kinase inhibitor design.[7][8][9] This scaffold provides an ideal framework for establishing key hydrogen bond interactions within the ATP-binding pocket of the kinase.[10]
This guide focuses on a key intermediate: 3,6-dibromopyrazolo[1,5-a]pyrimidine . The bromine atoms at the C3 and C6 positions serve as versatile chemical handles, enabling rapid library synthesis through modern cross-coupling methodologies. This approach allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties, ultimately accelerating the discovery of next-generation TRK inhibitors.
II. The TRK Signaling Pathway: A Rationale for Targeted Inhibition
Upon binding of their cognate neurotrophin ligands, TRK receptors dimerize, leading to trans-autophosphorylation of their intracellular kinase domains.[7] This activation initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cell growth, differentiation, and survival.[11] In TRK fusion cancers, the fusion event leads to ligand-independent dimerization and constitutive activation of these pathways, resulting in uncontrolled cell proliferation.[12] TRK inhibitors function as ATP-competitive agents, blocking the initial autophosphorylation event and shutting down this oncogenic signaling.
III. Synthetic Strategy: From Scaffold to Diversified Library
The core strategy involves the synthesis of the this compound intermediate, followed by sequential, site-selective palladium-catalyzed cross-coupling reactions to install diverse chemical moieties at the C6 and C3 positions. The differential reactivity of the C6 and C3 positions can often be exploited for selective functionalization.
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Core
The construction of the pyrazolo[1,5-a]pyrimidine ring system is efficiently achieved through the cyclocondensation of 3-aminopyrazole derivatives with 1,3-bielectrophilic partners, such as β-dicarbonyl compounds.[9][13]
Materials:
-
Substituted 5-amino-1H-pyrazole
-
Appropriate cyclic β-dicarbonyl compound (e.g., 1,3-cyclohexanedione)
-
Solvent (e.g., Pyridine or Acetic Acid)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the 5-amino-1H-pyrazole (1.0 eq) in the chosen solvent, add the β-dicarbonyl compound (1.1 eq).
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyrazolo[1,5-a]pyrimidine core structure.[13]
Causality Note: The use of an acid or base catalyst facilitates the initial condensation between the amino group of the pyrazole and one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. The specific choice of reactants allows for the introduction of initial diversity elements onto the scaffold.
Protocol 2: Diversification via Suzuki Cross-Coupling
This protocol details a representative Suzuki coupling to install an aryl or heteroaryl group at a brominated position (e.g., C6) of the scaffold.
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid/Ester (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Combine the this compound, boronic acid, and base in a reaction flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the mixture to 80-100 °C and stir for 2-16 hours. Monitor reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the 6-substituted-3-bromopyrazolo[1,5-a]pyrimidine intermediate.[14][15]
Causality Note: The palladium catalyst is essential for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new carbon-carbon bond. The choice of base is critical for activating the boronic acid and facilitating the transmetalation step. An inert atmosphere is required to prevent the degradation of the catalyst.
IV. Biological Evaluation: A Tiered Approach to Characterization
A systematic evaluation is crucial to determine the potency, selectivity, and cellular activity of newly synthesized compounds. The workflow progresses from direct enzyme inhibition assays to more physiologically relevant cell-based models.
Protocol 3: In Vitro TRK Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TRK kinases. The half-maximal inhibitory concentration (IC₅₀) is the primary endpoint.[16]
Materials:
-
Recombinant human TRKA, TRKB, and TRKC kinases
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Larotrectinib)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ATP and a suitable substrate (e.g., a synthetic tyrosine-containing peptide)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit, Promega)
-
384-well assay plates
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the assay plate wells. Include DMSO-only wells as a 100% activity control and wells without enzyme as a background control.
-
Add the TRK kinase to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and substrate. The ATP concentration should be at or near the Michaelis constant (Km) for an accurate IC₅₀ determination.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the high (DMSO) and low (no enzyme) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[17]
Self-Validation System: The inclusion of a known reference inhibitor like Larotrectinib validates assay performance. The Z'-factor, calculated from the high and low controls, should be ≥ 0.5 to ensure the assay is robust and the data is reliable.
Protocol 4: Cellular TRK Autophosphorylation Assay (Western Blot)
This cell-based assay assesses a compound's ability to penetrate the cell membrane and inhibit TRK kinase activity in a more physiologically relevant context.[17]
Materials:
-
A TRK fusion-positive cancer cell line (e.g., KM12, CUTO-3)
-
Complete cell culture medium
-
Test compounds and reference inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-TRK (pan-TRK), anti-total-TRK
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Seed the TRK fusion-positive cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with the anti-phospho-TRK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Data Analysis: Quantify the band intensities. For normalization, the membrane can be stripped and re-probed for total TRK or a loading control like GAPDH. The inhibition of TRK phosphorylation should be dose-dependent.
Self-Validation System: A clear, dose-dependent reduction in the p-TRK signal, with minimal change in total TRK levels, validates on-target activity. The positive control (Larotrectinib) provides a benchmark for potency.
V. Data Presentation and Structure-Activity Relationship (SAR)
Systematic chemical modifications at the C3 and C6 positions of the this compound scaffold allow for the exploration of structure-activity relationships (SAR). The goal is to identify substituents that enhance potency against TRK kinases while improving selectivity and drug-like properties.
Table 1: Representative Data for Hypothetical TRK Inhibitors
| Compound ID | C6-Substituent | C3-Substituent | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) | Cellular p-TRK IC₅₀ (nM) |
| Scaffold-1 | -Br | -Br | >10,000 | >10,000 | >10,000 | >10,000 |
| Cmpd-A | Phenyl | -Br | 520 | 650 | 480 | 1,200 |
| Cmpd-B | 2-Fluorophenyl | -Br | 150 | 180 | 145 | 450 |
| Cmpd-C | 2-Fluorophenyl | Pyrazole | 5 | 8 | 4 | 25 |
| Cmpd-D | 2-Fluorophenyl | N-methylpyrazole | 1.2 | 2.5 | 1.5 | 10 |
SAR Insights from Table 1:
-
The unsubstituted dibromo-scaffold (Scaffold-1 ) is inactive, confirming the necessity of substitutions for inhibitory activity.
-
Adding a simple phenyl group at C6 (Cmpd-A ) confers modest activity.
-
Introducing a fluorine atom on the C6-phenyl ring (Cmpd-B ) improves potency, likely by engaging in favorable interactions within the binding pocket.
-
The most significant jump in potency is achieved by substituting the C3-bromo group with a nitrogen-containing heterocycle like pyrazole (Cmpd-C ), a common feature in many kinase inhibitors for establishing hydrogen bonds.[7]
-
Further optimization, such as N-methylation of the pyrazole (Cmpd-D ), can fine-tune potency and physicochemical properties.[18]
VI. Conclusion
The this compound scaffold represents a strategically advantageous starting point for the discovery of novel TRK inhibitors. Its amenability to robust and versatile cross-coupling chemistry allows for the rapid generation of diverse compound libraries. By coupling this synthetic tractability with a tiered biological evaluation strategy—encompassing biochemical, cellular, and antiproliferative assays—researchers can efficiently navigate the structure-activity landscape. This systematic approach, grounded in a deep understanding of the underlying TRK signaling pathway, provides a powerful engine for the development of next-generation targeted therapies for patients with TRK fusion-positive cancers.
VII. References
-
Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: --INVALID-LINK--[6][7][[“]][20]
-
Al-Sanea, M. M., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: --INVALID-LINK--[13][21]
-
CADTH. (n.d.). Table 6, Key Characteristics of Entrectinib and Larotrectinib. NCBI. Available at: --INVALID-LINK--
-
Caban, M., & O'Bryant, C. (2020). Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. Journal of the Advanced Practitioner in Oncology. Available at: --INVALID-LINK--[4]
-
Guañarita-Calderón, P. F., et al. (2022). Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers. Current Oncology. Available at: --INVALID-LINK--
-
Solomon, J. P., et al. (2020). TRK Fusions Are Enriched in Cancers with Uncommon Histologies and the Absence of Canonical Driver Mutations. Cancer Discovery. Available at: --INVALID-LINK--[2]
-
ResearchGate. (n.d.). Research progress of TRK inhibitors and their structure-activity relationship. Available at: --INVALID-LINK--[11]
-
PubMed. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Available at: --INVALID-LINK--[6]
-
BenchChem. (n.d.). A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Available at: --INVALID-LINK--[9]
-
QxMD. (n.d.). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). Available at: --INVALID-LINK--[8]
-
ResearchGate. (n.d.). (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: --INVALID-LINK--
-
Fraley, M. E., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: --INVALID-LINK--[14]
-
Semantic Scholar. (n.d.). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Available at: --INVALID-LINK--[15]
-
Abdel-Ghani, T. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: --INVALID-LINK--
-
Drilon, A. (2019). Using TRK Inhibitors in TRK Fusion–Positive Cancers. ASCO Daily News. Available at: --INVALID-LINK--[12]
-
Genentech. (n.d.). Neurotrophic Tyrosine Receptor Kinase (NTRK) Fusion-Positive Cancers. Available at: --INVALID-LINK--[3]
-
BenchChem. (n.d.). In Vitro Kinase Assays for Determining Zurletrectinib Potency: A Technical Guide. Available at: --INVALID-LINK--[16]
-
Cocco, E., et al. (2022). Diagnosis and management of TRK fusion cancer. American Journal of Managed Care. Available at: --INVALID-LINK--[1]
-
BenchChem. (n.d.). Application of Trk Inhibitors in Cancer Cell Line Studies: Application Notes and Protocols. Available at: --INVALID-LINK--[22]
-
Bayer Global. (2025). TRK Fusion Cancer. Available at: --INVALID-LINK--[5]
-
BenchChem. (n.d.). Validating the Specificity of a New Trk Inhibitor: A Comparative Guide. Available at: --INVALID-LINK--[17]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... Available at: --INVALID-LINK--[23]
-
PubMed Central. (n.d.). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available at: --INVALID-LINK--[10]
-
ResearchGate. (n.d.). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Available at: --INVALID-LINK--[18]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: --INVALID-LINK--[24]
References
- 1. Diagnosis and management of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. gene.com [gene.com]
- 4. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bayer.com [bayer.com]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. login.medscape.com [login.medscape.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 13. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. consensus.app [consensus.app]
- 20. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategie… [ouci.dntb.gov.ua]
- 21. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. In vitro kinase assay [protocols.io]
Application Notes & Protocols for the Development of Novel Anticancer Agents from 3,6-Dibromopyrazolo[1,5-a]pyrimidine
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically relevant agents, particularly in oncology.[1][2] Its rigid, planar structure and versatile chemistry make it an ideal framework for developing potent and selective protein kinase inhibitors.[2][3][4] This guide focuses on a particularly valuable starting material: 3,6-dibromopyrazolo[1,5-a]pyrimidine. The presence of two distinct, reactive bromine atoms at the C3 and C6 positions offers a strategic advantage, enabling sequential and differential functionalization. This allows for the systematic construction of diverse chemical libraries to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive, experience-driven framework for researchers, detailing synthetic protocols for derivatization, a robust cascade for biological screening, and methodologies for elucidating the mechanism of action of novel anticancer compounds derived from this versatile scaffold.
Part 1: Rationale and Synthetic Strategy
The core principle behind using this compound is the strategic exploitation of its two halogenated sites. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are cornerstone methodologies in modern drug discovery for their reliability and broad substrate scope.[3] The differential reactivity of the C3 and C6 positions can often be exploited for selective, stepwise functionalization. Typically, the C6 position is more susceptible to initial coupling, allowing for the introduction of a first element of diversity. The remaining bromide at C3 can then be targeted in a subsequent reaction, enabling the creation of a matrix of compounds from a common intermediate. This systematic approach is fundamental to building a high-quality compound library for screening.
Diagram: General Synthetic Workflow
The following diagram illustrates the strategic, two-step diversification of the this compound scaffold.
Caption: Strategic workflow for library synthesis from the dibromo scaffold.
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C6 Position
Causality: This protocol functionalizes the more reactive C6 position first. The choice of a mild base like potassium carbonate and a standard palladium catalyst is often sufficient for this transformation, preserving the C3-bromo bond for subsequent modification.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, the corresponding boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the 3-bromo-6-aryl-pyrazolo[1,5-a]pyrimidine intermediate.
Protocol 2: Buchwald-Hartwig Amination at the C3 Position
Causality: With the C6 position functionalized, the less reactive C3-bromo bond is now targeted. The Buchwald-Hartwig amination requires a more specialized catalyst/ligand system and a stronger base to facilitate the C-N bond formation, a reaction that would likely not have been selective in the presence of two bromine atoms.
Materials:
-
3-bromo-6-aryl-pyrazolo[1,5-a]pyrimidine intermediate (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv)
-
Xantphos (0.10 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene, degassed
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 3-bromo intermediate, Pd₂(dba)₃, Xantphos, and NaOtBu in an oven-dried reaction vessel.
-
Add degassed anhydrous toluene, followed by the amine.
-
Seal the vessel and heat the mixture to 110 °C for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the final 3-amino-6-aryl-pyrazolo[1,5-a]pyrimidine derivative.
Part 2: Biological Evaluation Cascade
A tiered screening approach is essential for efficiently identifying promising drug candidates from a chemical library. The cascade begins with a broad cellular assay to identify active compounds, followed by more specific biochemical assays to confirm target engagement, and finally, mechanistic studies to understand the cellular response.
Diagram: In Vitro Screening Cascade
Caption: A tiered workflow for identifying and validating lead compounds.
Protocol 3: Primary Antiproliferative Screening (MTT Assay)
Causality: The MTT assay is a colorimetric, cost-effective method for assessing cell metabolic activity. A reduction in mitochondrial reductase activity, which converts MTT to formazan, is used as a surrogate for cell death or growth inhibition. It serves as an excellent first-pass filter to eliminate inactive compounds.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of test compounds. Add 1 µL of compound stock (or DMSO for vehicle control) to the appropriate wells to achieve a final concentration of 10 µM.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Compounds showing >50% inhibition are considered "hits" for further study.
Table 1: Representative Primary Screening Data
| Compound ID | C6-Substituent | C3-Substituent | % Inhibition @ 10µM (HCT116) | % Inhibition @ 10µM (MCF-7) |
| PZA-001 | Phenyl | Morpholine | 12.5% | 8.2% |
| PZA-002 | 4-F-Phenyl | Morpholine | 65.8% | 58.1% |
| PZA-003 | 3-Thienyl | Piperidine | 72.3% | 45.3% |
| PZA-004 | 4-F-Phenyl | N-Me-Piperazine | 88.1% | 92.4% |
Protocol 4: Kinase Inhibition Profiling (ADP-Glo™ Assay)
Causality: Since the pyrazolo[1,5-a]pyrimidine scaffold is a known "hinge-binder" for many kinases, a direct biochemical assay is crucial to confirm on-target activity.[3] The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity and its inhibition by the test compound.
Materials:
-
Recombinant Kinase (e.g., CDK2/Cyclin E, TrkA)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Low-volume 384-well white plates
-
Test compounds in DMSO
Procedure:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction (5 µL volume) containing kinase buffer, ATP, substrate, the specific kinase, and the test compound at various concentrations. Include "no kinase" and "vehicle" controls.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot the data using a non-linear regression model to determine the IC₅₀ value.
Table 2: Representative Kinase Inhibition Data for 'Lead' Compound PZA-004
| Target Kinase | IC₅₀ (nM) |
| CDK1/CycB | 150.2 |
| CDK2/CycE | 12.5 |
| CDK9/CycT1 | 98.7 |
| TrkA | >10,000 |
| KDR (VEGFR2) | >10,000 |
Part 3: Mechanism of Action Elucidation
After identifying a potent, on-target lead compound like PZA-004, the next critical phase is to understand its effects on cancer cells. For a CDK2 inhibitor, we would expect to see an arrest in the cell cycle and downstream effects on key cell cycle proteins.
Diagram: CDK2/Rb Signaling Pathway
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Suzuki Coupling Yields with 3,6-Dibromopyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 3,6-Dibromopyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions involving this specific heterocyclic scaffold. The pyrazolo[1,5-a]pyrimidine core is a significant pharmacophore found in a variety of biologically active molecules, making its synthetic derivatization a key focus in medicinal chemistry.[1][2] However, the presence of two bromine atoms and nitrogen heteroatoms on the pyrazolo[1,5-a]pyrimidine ring can present unique challenges.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established catalytic principles and field-proven strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you might encounter, offering explanations for their root causes and actionable steps for resolution.
Issue 1: Low to No Yield of the Desired Coupled Product
A common frustration is the failure of the reaction to proceed or a disappointingly low yield. Several factors can contribute to this outcome.
Possible Cause 1: Inefficient Catalyst System
The choice of palladium catalyst and ligand is paramount for a successful Suzuki coupling, especially with heteroaromatic substrates.[3][4] The electron-deficient nature of the pyrazolo[1,5-a]pyrimidine ring can make oxidative addition, the first step in the catalytic cycle, challenging.[5][6]
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[3][4] These ligands promote the formation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[3] For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can also be effective.[7]
-
Pre-catalyst Choice: Utilize modern pre-catalysts like G2, G3, or G4 palladacycles (e.g., XPhos Pd G2). These pre-catalysts are designed to generate the active Pd(0) catalyst in situ under mild conditions, often leading to more reproducible results.[1][2]
-
Possible Cause 2: Suboptimal Base and Solvent Combination
The base plays a crucial role in activating the boronic acid for transmetalation.[5][8] The solvent system must be compatible with all reaction components and facilitate the catalytic cycle.[9][10]
-
Solution:
-
Base Screening: While potassium carbonate (K₂CO₃) is a common choice, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, particularly with less reactive boronic acids.[8][11] The choice of base can significantly impact the reaction rate and selectivity.[8]
-
Solvent System: A mixture of an organic solvent and water is often optimal.[9] Common choices include 1,4-dioxane/water, toluene/water, or THF/water.[12][13] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Possible Cause 3: Catalyst Deactivation
The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][14]
-
Solution:
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can sometimes mitigate catalyst deactivation by ensuring the palladium center remains coordinated to the desired phosphine ligand.
-
Additives: In some cases, the addition of salts like potassium fluoride (KF) can enhance the reaction rate and prevent catalyst deactivation.[15]
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.
Possible Cause 1: Protodeborylation of the Boronic Acid
Protodeborylation is a common side reaction where the boronic acid is converted back to the corresponding arene or heteroarene, consuming the nucleophilic partner and reducing the overall yield.[16][17] This is particularly problematic with electron-deficient or heteroaromatic boronic acids.[15][17]
-
Solution:
-
Anhydrous Conditions (with caution): While some water is often beneficial, excessive water can promote protodeborylation.[17] Using anhydrous solvents and freshly dried bases can sometimes help. However, complete exclusion of water can also hinder the reaction.
-
Use of Boronic Esters: Pinacol boronic esters are often more stable towards protodeborylation than their corresponding boronic acids.[18]
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the opportunity for this side reaction to occur.[17]
-
Possible Cause 2: Homocoupling of the Boronic Acid
Homocoupling results in the formation of a biaryl product derived from two molecules of the boronic acid. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[18][19]
-
Solution:
-
Thorough Degassing: Rigorously degas the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[20]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a pre-catalyst that readily generates Pd(0) can minimize the presence of Pd(II) species that can initiate homocoupling.[18]
-
Possible Cause 3: Dehalogenation (Hydrodehalogenation)
Dehalogenation is the replacement of a bromine atom with a hydrogen atom on the this compound starting material.[20] This side reaction is often mediated by a palladium-hydride (Pd-H) species.[20]
-
Solution:
-
Choice of Base and Solvent: Avoid bases and solvents that can act as hydride sources. For example, some amine bases or alcohol solvents can contribute to the formation of Pd-H species.[18][20] Using inorganic bases like K₃PO₄ or Cs₂CO₃ is generally preferred.
-
Ligand Selection: Bulky, electron-rich ligands can sometimes suppress dehalogenation by promoting the desired cross-coupling pathway.[20]
-
Issue 3: Lack of Regioselectivity (Mono- vs. Di-substitution)
With two bromine atoms at the 3- and 6-positions, controlling the regioselectivity to achieve either mono- or di-substitution can be a challenge. The relative reactivity of the two C-Br bonds will influence the outcome. Generally, the C-Br bond at a position adjacent to a heteroatom is more reactive.[21]
-
Solution:
-
Stoichiometry: To favor mono-substitution, use a limited amount of the boronic acid (e.g., 1.0-1.2 equivalents). To drive the reaction towards di-substitution, use an excess of the boronic acid (e.g., 2.5-3.0 equivalents) and a longer reaction time.
-
Ligand Control: In some dihalogenated systems, the choice of ligand has been shown to influence the site-selectivity of the reaction.[21][22] Experimenting with different ligands may allow for preferential reaction at one position over the other.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst do you recommend as a starting point for the Suzuki coupling of this compound?
For a robust starting point, we recommend using a modern palladacycle pre-catalyst such as XPhos Pd G2 or SPhos Pd G2 . These are air- and moisture-stable solids that reliably generate the active catalyst in solution. A typical catalyst loading would be in the range of 1-5 mol%.
Q2: What is the best base to use for this reaction?
While there is no single "best" base for all Suzuki couplings, potassium phosphate (K₃PO₄) is often a very effective choice for heteroaromatic substrates. It is a strong enough base to promote transmetalation without causing significant degradation of sensitive starting materials. We recommend starting with 2-3 equivalents of K₃PO₄.[8]
Q3: How important is degassing the reaction mixture?
Degassing is critical for achieving high yields and reproducibility.[23] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to catalyst deactivation and promoting side reactions like boronic acid homocoupling.[18] We strongly recommend degassing the solvent and the final reaction mixture before heating.
Q4: I am observing the formation of a debrominated starting material. What can I do to minimize this?
Debromination, or hydrodehalogenation, is a common side reaction.[20] To minimize it:
-
Ensure your reaction is thoroughly deoxygenated.
-
Use a high-purity, anhydrous base like K₃PO₄.
-
Consider using a bulky, electron-rich ligand like XPhos, which can accelerate the desired cross-coupling relative to the dehalogenation pathway.[20]
-
Avoid solvents that can act as hydride donors, such as alcohols.[20]
Q5: Can I perform a selective mono-arylation on this compound?
Yes, selective mono-arylation is often achievable by carefully controlling the stoichiometry. Using 1.0 to 1.2 equivalents of the boronic acid will favor the formation of the mono-substituted product. The position of the initial coupling will depend on the relative reactivity of the C3-Br and C6-Br bonds, which can be influenced by the electronic environment of the pyrazolo[1,5-a]pyrimidine ring.[21]
Experimental Protocols & Data
Optimized Protocol for Mono-Arylation
This protocol provides a robust starting point for the mono-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, XPhos Pd G2, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a final concentration of approximately 0.1 M with respect to the starting halide.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Troubleshooting Parameter Comparison
| Parameter | Standard Condition | Alternative for Low Yield | Rationale |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G2 / SPhos Pd G2 | More active for heteroaryl halides; promotes faster oxidative addition.[3][4] |
| Base | Na₂CO₃ / K₂CO₃ | K₃PO₄ / Cs₂CO₃ | Stronger bases can accelerate the transmetalation step.[8][11] |
| Solvent | Toluene | 1,4-Dioxane/Water (4:1) | Aqueous mixtures often improve base solubility and reaction rates.[9][12] |
| Temperature | 80 °C | 100-110 °C | Increased temperature can overcome activation energy barriers.[24] |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 23. quora.com [quora.com]
- 24. reddit.com [reddit.com]
common side reactions in the synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. As Senior Application Scientists, we aim to address specific experimental challenges with scientifically grounded explanations and practical, field-proven solutions.
Part 1: Troubleshooting Guide - Common Side Reactions & Purity Issues
This section addresses specific issues that may be encountered during the synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines, focusing on the most prevalent challenges such as poor regioselectivity and low yields.
Issue 1: Poor Regioselectivity—Formation of Unwanted Isomers
Q1: My reaction between a 3-substituted-5-aminopyrazole and an unsymmetrical β-dicarbonyl compound is producing a mixture of regioisomers (e.g., 3,5- and 3,7-disubstituted products). How can I control the regioselectivity?
A1: The formation of regioisomers is the most common side reaction in this synthesis and is governed by the initial nucleophilic attack of the 5-aminopyrazole onto the β-dicarbonyl compound. The 5-aminopyrazole has two nucleophilic nitrogen atoms (N1 and the exocyclic NH2), and the unsymmetrical β-dicarbonyl compound has two electrophilic carbonyl carbons. The reaction pathway is highly sensitive to the electronic and steric properties of the substituents on both reactants, as well as the reaction conditions.[1][2]
Underlying Mechanism: The reaction typically proceeds via a cyclocondensation pathway. The initial step is the nucleophilic attack of the endocyclic N1-H or the exocyclic 5-amino group of the pyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound. The subsequent dehydration and cyclization steps lead to the final pyrazolo[1,5-a]pyrimidine core. The regiochemical outcome is determined by which pyrazole nitrogen attacks which carbonyl carbon first.[2][3]
Below is a diagram illustrating the competing reaction pathways leading to the formation of two possible regioisomers when reacting a 5-aminopyrazole with an unsymmetrical β-diketone (R¹ ≠ R²).
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Suzuki Couplings with Brominated Heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated heterocyclic substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these often-tricky transformations. The inherent electronic properties and coordination potential of heterocycles can introduce unique failure modes not always seen with simple aryl bromides. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Initial Diagnosis: A General Troubleshooting Workflow
Before diving into specific issues, it's often helpful to follow a logical diagnostic sequence. The following flowchart outlines a systematic approach to identifying the root cause of a failed or low-yielding Suzuki coupling with a brominated heterocycle.
Caption: General troubleshooting workflow for failed Suzuki couplings.
Frequently Asked Questions (FAQs)
This section addresses specific, common problems encountered during Suzuki couplings with brominated heterocycles.
Category 1: No Reaction or Low Conversion
Q1: My reaction is not working at all; I only see starting materials. What are the first things I should check?
A1: When a Suzuki coupling fails to initiate, the issue often lies with the fundamental setup and reagents. Before exploring more complex variables, rigorously check the following:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Inadequate degassing is a primary cause of reaction failure. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period (15-30 minutes).[3] All reagent additions and transfers should be performed under a positive pressure of inert gas.
-
Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species.[4] Some older palladium sources or ligands can degrade upon storage. Consider using a fresh batch or a more robust, air-stable precatalyst, such as a palladacycle (e.g., XPhos Pd G3).[4]
-
Reagent Quality and Purity: Verify the purity of your brominated heterocycle and boronic acid/ester. Impurities can poison the catalyst.[1] Boronic acids, in particular, can degrade over time, especially if not stored properly.[3] Ensure any solvents used are anhydrous, as water can participate in undesirable side reactions.[2]
Q2: I'm seeing very low conversion, even after extended reaction times. The reaction seems to stall. What could be the issue?
A2: A sluggish or stalled reaction often points towards catalyst deactivation or suboptimal reaction conditions, particularly common with nitrogen-containing heterocycles.
-
Catalyst Poisoning by N-Heterocycles: The Lewis basic nitrogen atoms in heterocycles like pyridines, indazoles, and imidazoles can coordinate strongly to the palladium center, inhibiting its catalytic activity.[5][6] This is a very common failure mode.
-
Solution: The choice of ligand is critical to counteract this. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can sterically hinder the coordination of the heterocycle to the palladium, thereby protecting the catalyst.[1][5] In some refractory cases, the addition of a Lewis acid additive like trimethyl borate can bind to the problematic heteroatom, preventing it from poisoning the catalyst.[6]
-
-
Inadequate Base or Solvent: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step by activating the boronic acid.[7] If the base is not soluble enough or strong enough in the chosen solvent system, the reaction will be slow or may not proceed.
-
Low Temperature: While higher temperatures can promote side reactions, insufficient heat may prevent the reaction from overcoming its activation energy. If you are running the reaction at a lower temperature to avoid decomposition, a longer reaction time or a more active catalyst system may be necessary.[2]
Category 2: Major Side Products Observed
Q3: My mass spec shows a significant peak corresponding to the debrominated starting heterocycle. How can I prevent this hydrodehalogenation?
A3: Hydrodehalogenation is the replacement of the bromine atom with a hydrogen. This occurs when the palladium-aryl intermediate reacts with a hydride source in the mixture instead of the organoboron reagent.[1]
-
Identify the Hydride Source: Potential hydride sources include the solvent (e.g., THF, alcohols), impurities in the reagents, or even the boronic acid itself.[1] Traces of water can also be a proton source that facilitates this pathway.[2]
-
Mitigation Strategies:
-
Use Milder Bases: Strong bases can sometimes promote pathways leading to hydrodehalogenation. Switching to a milder base like K₂CO₃ or KF can be beneficial.[2]
-
Optimize Ligand: Certain ligands may favor this side reaction. Experimenting with different phosphine ligands can help identify a system that promotes the desired cross-coupling over hydrodehalogenation.
-
Lower Reaction Temperature: High temperatures can accelerate side reactions. Reducing the temperature may slow the overall reaction but can significantly decrease debromination.[2]
-
Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents and ensure all reagents are dry to minimize proton sources.[2]
-
Q4: My boronic acid is being consumed, but I'm not getting the desired product. Instead, I see a lot of the corresponding arene (Ar-H). What is happening?
A4: This is a classic case of protodeboronation , where the C-B bond of the boronic acid is cleaved by a proton source (typically water) before it can transmetalate to the palladium catalyst.[3][6] Heteroaryl boronic acids are particularly susceptible to this side reaction.[6][8]
-
Causality: The presence of a base in an aqueous medium can accelerate this decomposition pathway.[4]
-
Mitigation Strategies:
-
Use a More Stable Boron Reagent: This is the most effective solution. Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[3] Organotrifluoroborate salts are also significantly more resistant to protodeboronation.[9]
-
Switch to Anhydrous Conditions: Since water is the primary proton source, moving to a strictly anhydrous solvent system can dramatically reduce protodeboronation.[3][4] This may require using a soluble organic base or a base like KF that can function under these conditions.[7][10]
-
Use a Milder, Non-Aqueous Base: Bases like potassium fluoride (KF) can be effective in anhydrous conditions and are less likely to promote protodeboronation compared to strong hydroxides or phosphates in water.[7]
-
Q5: I'm getting a lot of homocoupling of my boronic acid (Ar-B(OH)₂ → Ar-Ar). What causes this and how can I minimize it?
A5: Homocoupling of the boronic acid is typically caused by the presence of oxygen.[3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules. This process consumes your nucleophile and deactivates the catalyst for the desired cross-coupling cycle.[11]
-
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step. As mentioned in Q1, ensure your solvent and reaction headspace are completely free of oxygen by using robust degassing techniques.[3]
-
Use a Slight Excess of the Brominated Heterocycle: Using a slight excess (e.g., 1.1 equivalents) of the electrophile can help ensure that the oxidative addition step is fast and outcompetes catalyst oxidation pathways.
-
Optimization Protocols & Data
When standard conditions fail, a systematic screen of key parameters is necessary.
Experimental Protocol: Ligand and Base Screening
This protocol is designed for a small-scale screen to identify optimal conditions.
-
Setup: In a glovebox or under a strong flow of inert gas, arrange an array of reaction vials equipped with small magnetic stir bars.
-
Solids Addition: To each vial, add the brominated heterocycle (1.0 equiv.), the boronic acid/ester (1.2–1.5 equiv.), the base (2.0–3.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (2-4 mol%).
-
Inert Atmosphere: Seal each vial, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 5:1, 0.1 M) to each vial via syringe.
-
Reaction: Place the vials in a preheated heating block and stir vigorously at the desired temperature (e.g., 90–110 °C).
-
Monitoring: After a set time (e.g., 4, 12, 24 hours), take a small aliquot from each reaction, quench with water, extract with an organic solvent, and analyze by LC-MS or GC-MS to determine conversion and side product formation.
Recommended Starting Conditions for Difficult Heterocycles
The following table provides empirically validated starting points for challenging brominated heterocycles.
| Heterocycle Class | Recommended Ligand(s) | Recommended Base(s) | Recommended Solvent(s) | Key Consideration |
| Pyridines | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene | Catalyst poisoning is high risk. Bulky ligands are essential.[1][5][12] |
| Indoles/Azaindoles | XPhos, P(t-Bu)₃ | K₃PO₄, K₂CO₃ | Dioxane, THF | N-H can be acidic; may require stronger base or N-protection.[5][13] |
| Pyrazoles/Imidazoles | XPhos, SPhos | K₃PO₄, CsF | Dioxane/H₂O, DMF | High potential for catalyst poisoning.[5] Consider MIDA boronates. |
| Thiazoles/Oxazoles | Pd(dppf)Cl₂, SPhos | K₂CO₃, KF | Dioxane, Toluene/H₂O | Can be electron-deficient; oxidative addition may be slower.[2] |
| Pyrroles | Pd(dppf)Cl₂ | K₂CO₃, Na₂CO₃ | Dioxane/H₂O | N-H acidity can interfere; N-protection often required to prevent dehalogenation.[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Advanced Strategies for Cross-Coupling Reactions with 3,6-Dibromopyrazolo[1,5-a]pyrimidine
Introduction
3,6-Dibromopyrazolo[1,5-a]pyrimidine is a key heterocyclic scaffold in modern medicinal chemistry, serving as a versatile precursor for a wide range of biologically active molecules. Its two bromine atoms at positions 3 and 6 offer distinct electronic environments, allowing for selective functionalization. However, this reactivity also presents a significant challenge: the formation of homocoupled dimers during cross-coupling reactions. This guide, designed for researchers and drug development professionals, provides expert insights, troubleshooting strategies, and validated protocols to mitigate this common side reaction and ensure high-yield synthesis of the desired products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing a significant amount of a homocoupled by-product in my Suzuki-Miyaura coupling with this compound. What are the likely causes?
The formation of a homocoupled dimer, such as 3,3'-bis(pyrazolo[1,5-a]pyrimidine), during a Suzuki-Miyaura reaction is a common issue that typically arises from competing pathways that outpace the desired cross-coupling catalytic cycle. The primary causes are often related to the stability and reactivity of the organometallic intermediates.
Mechanistic Causes:
-
Oxidative Addition & β-Hydride Elimination: The palladium(0) catalyst first undergoes oxidative addition to the C-Br bond of the pyrazolo[1,5-a]pyrimidine. If the subsequent transmetalation with the boronic acid derivative is slow, the resulting organopalladium(II) intermediate can undergo side reactions.
-
Reductive Elimination of Palladium(II) Intermediates: Two of the organopalladium(II) intermediates can react with each other, leading to the formation of the homocoupled dimer and regenerating the palladium(0) catalyst.
-
Hydrolysis of the Boronic Acid: The presence of water can lead to the hydrolysis of the boronic acid, reducing its effective concentration and slowing down the transmetalation step, which in turn favors the homocoupling pathway.
A visual representation of the competing pathways is shown below:
Caption: Competing pathways in Suzuki-Miyaura coupling.
Q2: How can I modify my reaction conditions to minimize homocoupling in a Suzuki-Miyaura reaction?
Minimizing homocoupling requires optimizing the reaction conditions to favor the cross-coupling pathway. The following table provides a systematic guide to troubleshooting and optimization.
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. | Bulky ligands promote the reductive elimination step of the cross-coupling pathway and sterically hinder the formation of the dimer. Electron-rich ligands increase the electron density on the palladium center, facilitating the oxidative addition step. |
| Base | Use a weaker base like K3PO4 or Cs2CO3 instead of stronger bases like NaOH or KOH. | Strong bases can accelerate the decomposition of boronic acids and promote side reactions. Weaker bases are often sufficient to facilitate the transmetalation step without causing these issues. |
| Solvent | Use anhydrous solvents and consider a combination of a polar aprotic solvent (e.g., dioxane, THF) and water. | While water can hydrolyze boronic acids, a small amount is often necessary to facilitate the dissolution of the base and promote the transmetalation step. The key is to use a minimal, controlled amount. |
| Temperature | Start with a lower reaction temperature (e.g., 60-80 °C) and slowly increase if the reaction is sluggish. | Higher temperatures can accelerate all reaction pathways, including the undesired homocoupling. By starting at a lower temperature, you can often find a sweet spot where the cross-coupling reaction proceeds efficiently while the homocoupling is minimized. |
| Additives | Consider adding a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) if using a biphasic solvent system. | A phase-transfer catalyst can facilitate the movement of the anionic base into the organic phase, accelerating the reaction and potentially reducing the reaction time, which can limit the opportunity for side reactions. |
Q3: Are there alternative cross-coupling reactions to Suzuki-Miyaura that are less prone to homocoupling with this substrate?
Yes, several other cross-coupling reactions can be employed, and some may be less susceptible to homocoupling depending on the specific substrate and desired transformation.
-
Stille Coupling: This reaction uses organotin reagents and is often less sensitive to the presence of water and functional groups compared to Suzuki-Miyaura coupling. The transmetalation step is typically faster, which can help to outcompete the homocoupling pathway.
-
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is highly efficient. The mechanism is distinct from Suzuki-Miyaura and generally does not suffer from the same homocoupling issues.
-
Buchwald-Hartwig Amination: For the introduction of nitrogen-based nucleophiles, this reaction is the gold standard. The catalytic cycle is different and homocoupling of the aryl halide is not a common side reaction.
The choice of reaction should be guided by the desired final product and the functional group tolerance of the overall synthetic route.
Q4: What is the best general-purpose catalyst and ligand combination to start with for minimizing homocoupling with this compound?
For a robust starting point with a high probability of success, a combination of a palladium(II) precatalyst and a bulky, electron-rich biarylphosphine ligand is recommended.
-
Recommended Catalyst System:
-
Palladium Source: Pd(OAc)2 or a pre-formed complex like SPhos-Pd-G2.
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).
-
Rationale:
-
SPhos is a highly effective ligand for Suzuki-Miyaura couplings of heteroaryl chlorides and bromides. Its bulkiness and electron-donating properties accelerate the desired catalytic cycle, thereby minimizing the lifetime of the organopalladium(II) intermediate that can lead to homocoupling.
-
Using a pre-formed palladium-ligand complex can also improve reproducibility and reaction efficiency by ensuring the correct palladium-to-ligand ratio from the start.
Q5: My reaction is still producing the homocoupled dimer despite optimization. What are some advanced strategies I can try?
If standard optimization techniques are insufficient, several advanced strategies can be employed:
-
Use of a Palladium Scavenger: In some cases, the homocoupling is catalyzed by palladium nanoparticles that form during the reaction. Adding a scavenger like a thiol or a specific polymer-supported scavenger can help to remove these active homocoupling catalysts from the reaction mixture.
-
Flow Chemistry: Performing the reaction in a continuous flow reactor can provide precise control over reaction time, temperature, and stoichiometry. This can minimize the formation of by-products by ensuring that the reactants are consumed quickly and do not have time to participate in side reactions.
-
Alternative Boron Reagents: Instead of boronic acids, consider using more stable and reactive organoboron reagents such as MIDA boronates or trifluoroborates. These reagents are often more resistant to hydrolysis and can lead to cleaner reactions with lower catalyst loadings.
Experimental Protocol Example: A Robust Suzuki-Miyaura Coupling Protocol for this compound
This protocol is a general guideline and may require optimization for specific substrates.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
Boronic acid derivative (1.2 eq)
-
Pd(OAc)2 (0.02 eq)
-
SPhos (0.04 eq)
-
K3PO4 (3.0 eq)
-
Anhydrous Dioxane
-
Deionized Water
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid derivative, and K3PO4.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add Pd(OAc)2 and SPhos.
-
Add anhydrous dioxane and a minimal amount of deionized water (e.g., a 10:1 ratio of dioxane to water).
-
Stir the mixture at 80 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Technical Support Center: Navigating the Scale-Up Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Welcome to the technical support center dedicated to the robust and scalable synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the scale-up of these critical heterocyclic compounds. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Consequently, mastering its synthesis at scale is paramount for advancing drug discovery and development programs.
This resource provides in-depth, field-proven insights into overcoming common hurdles in the synthesis of pyrazolo[1,5-a]pyrimidines, ensuring your path from bench to pilot plant is as smooth as possible. We will delve into the causality behind experimental choices, offering self-validating protocols and grounding our recommendations in authoritative literature.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield in the Condensation Reaction
Question: We are experiencing significantly low yields, or in some cases, no desired product, during the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound to form the pyrazolo[1,5-a]pyrimidine core. What are the likely causes and how can we troubleshoot this?
Answer: This is a common yet frustrating challenge. The condensation reaction is the cornerstone of many pyrazolo[1,5-a]pyrimidine syntheses, and its success hinges on several critical factors.[3] Let's break down the potential culprits and their solutions:
1. Reactivity and Purity of Starting Materials:
-
Underlying Cause: Impurities in either the 5-aminopyrazole or the β-dicarbonyl compound can significantly interfere with the reaction, leading to a cascade of unwanted side reactions. The inherent reactivity of the chosen β-dicarbonyl compound also plays a crucial role; less reactive dicarbonyls may necessitate more forcing conditions.[4]
-
Troubleshooting Protocol:
-
Purity Verification: Before commencing the reaction, rigorously assess the purity of your starting materials using techniques like NMR, LC-MS, and melting point analysis.
-
Purification of Starting Materials: If impurities are detected, purify the 5-aminopyrazole and β-dicarbonyl compound via recrystallization or column chromatography.
-
Reactivity Assessment: For challenging β-dicarbonyls, consider activating them or exploring alternative, more reactive analogs.
-
2. Suboptimal Reaction Conditions:
-
Underlying Cause: The choice of solvent, catalyst, temperature, and reaction time are all interconnected and crucial for driving the reaction to completion. An inappropriate selection in any of these can lead to sluggish reactions or decomposition of starting materials and/or product.
-
Troubleshooting Protocol:
-
Solvent Selection: Acetic acid is a widely used solvent that can also function as a catalyst.[4] If you are observing low yields, consider switching to a higher-boiling point solvent like DMF, DMSO, or toluene to facilitate higher reaction temperatures.[1]
-
Catalyst Optimization: This reaction can be catalyzed by either acid or base.[4]
-
Temperature and Time: These reactions often necessitate elevated temperatures (reflux).[5] If the yield remains low, incrementally increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to avoid product degradation.
-
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions and improving yields, often under solvent-free conditions.[3][6][7]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Regioisomers and Side Products
Question: We are observing the formation of multiple products, including regioisomers and other side products, which is complicating purification and reducing the yield of our desired pyrazolo[1,5-a]pyrimidine derivative. How can we improve the regioselectivity and minimize side reactions?
Answer: The formation of regioisomers and byproducts is a common challenge, particularly when using unsymmetrical β-dicarbonyl compounds or substituted 5-aminopyrazoles. Controlling the regioselectivity is key to a successful and scalable synthesis.
1. Controlling Regioselectivity:
-
Underlying Cause: The two carbonyl groups of an unsymmetrical β-dicarbonyl compound have different electrophilicities. Similarly, the two nitrogen atoms of the 5-aminopyrazole ring system exhibit different nucleophilicities. The interplay of these factors, along with the reaction conditions, dictates the final regiochemical outcome.
-
Troubleshooting Protocol:
-
Choice of β-Dicarbonyl Compound: The nature of the substituents on the β-dicarbonyl compound can strongly influence the regioselectivity.[3] For instance, the reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone can lead to regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines.[3]
-
Reaction Conditions: The pH of the reaction medium can play a critical role. In some cases, acidic conditions may favor one regioisomer while basic conditions favor another. A systematic screen of pH is recommended.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to enhance the regioselectivity in certain cases.[7]
-
2. Minimizing Side Reactions:
-
Underlying Cause: Side reactions can arise from various sources, including self-condensation of the β-dicarbonyl compound, dimerization of the aminopyrazole, or further reactions of the desired product under harsh conditions.
-
Troubleshooting Protocol:
-
Stoichiometry Control: Precise control of the stoichiometry of the reactants is crucial. An excess of one reactant can promote side reactions.
-
Gradual Addition: Adding one reactant slowly to the other (e.g., via a syringe pump) can help to maintain a low concentration of the added reactant and suppress side reactions.
-
Temperature Control: As mentioned previously, excessive temperatures can lead to product degradation and the formation of tars. Careful temperature monitoring and control are essential.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Reaction Parameter Optimization Table
| Parameter | Recommendation | Rationale |
| Solvent | Start with acetic acid; consider higher boiling point solvents like DMF or toluene for less reactive substrates. | Acetic acid acts as both solvent and catalyst. Higher boiling points allow for increased reaction temperatures.[4] |
| Catalyst | Screen both acidic (e.g., H₂SO₄) and basic (e.g., non-nucleophilic bases) conditions. | The optimal catalyst depends on the specific substrates and can significantly impact yield and regioselectivity.[4] |
| Temperature | Typically reflux conditions. Optimize in a stepwise manner. | Ensures sufficient energy for the reaction to proceed without causing degradation.[5] |
| Reaction Time | Monitor by TLC/LC to determine the optimal time. | Avoids incomplete reactions or product degradation from prolonged heating. |
| Atmosphere | Use an inert atmosphere for sensitive substrates. | Prevents oxidation of starting materials or products. |
Issue 3: Challenges in Purification at Scale
Question: We have successfully synthesized our target pyrazolo[1,5-a]pyrimidine, but we are facing difficulties with purification on a larger scale. Column chromatography is not ideal for our process. What are some alternative and scalable purification strategies?
Answer: Scalable purification is a critical consideration in process chemistry. While chromatography is a powerful tool at the lab scale, it can be costly and time-consuming for large quantities. Here are some alternative strategies:
1. Recrystallization:
-
Principle: This is often the most cost-effective and scalable method for purifying solid compounds. The key is to find a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures or are insoluble.
-
Protocol:
-
Solvent Screening: Screen a variety of solvents and solvent mixtures to identify an optimal system for recrystallization.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining surface impurities.
-
2. Trituration:
-
Principle: This technique involves suspending the crude solid product in a solvent in which the desired compound is poorly soluble, but the impurities are soluble.
-
Protocol:
-
Stir the crude solid in the chosen solvent at room temperature or with gentle heating for a period.
-
Filter the solid product and wash it with fresh solvent.
-
3. Salt Formation and Breaking:
-
Principle: If your pyrazolo[1,5-a]pyrimidine derivative has a basic nitrogen, you can form a salt by treating it with an acid (e.g., HCl, H₂SO₄). The salt will often have different solubility properties than the free base, allowing for purification by precipitation or extraction. The pure salt can then be neutralized with a base to regenerate the purified free base.
Purification Strategy Flowchart
Caption: Decision tree for scalable purification strategies.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dehalogenation Side Reactions of Brominated Pyrimidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the undesired dehalogenation side reactions of brominated pyrimidines during cross-coupling experiments. As Senior Application Scientists, we have compiled this resource to help you understand the root causes of this common issue and provide actionable strategies to mitigate it, ensuring the success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the dehalogenation of brominated pyrimidines, providing concise answers and directing you to more detailed explanations.
Q1: What is dehalogenation in the context of brominated pyrimidines?
A: Dehalogenation, often referred to as hydrodehalogenation or debromination, is a frequent side reaction in palladium-catalyzed cross-coupling reactions. It involves the replacement of a bromine atom on the pyrimidine ring with a hydrogen atom, leading to an undesired byproduct and reducing the yield of your target molecule.[1][2] This hydrogen atom can originate from various sources within the reaction mixture, such as solvents, bases, or even the phosphine ligands.[2][3]
Q2: Why are brominated pyrimidines prone to dehalogenation?
A: Pyrimidines are electron-deficient heterocycles. This electronic nature can influence the stability of the organopalladium intermediates in the catalytic cycle, sometimes favoring pathways that lead to dehalogenation over the desired cross-coupling. The position of the bromine atom on the pyrimidine ring also plays a crucial role in its reactivity and susceptibility to side reactions.
Q3: I am observing a significant amount of the dehalogenated byproduct. What are the most likely causes?
A: Several factors can promote dehalogenation. The most common culprits include:
-
Generation of a Palladium-Hydride Species: The active Pd(0) catalyst can react with hydride sources (e.g., from an amine base, alcohol solvent, or water) to form a palladium-hydride complex that facilitates dehalogenation.[2]
-
Slow Transmetalation: If the transfer of the organic group from your coupling partner (e.g., a boronic acid in a Suzuki reaction) to the palladium center is slow, the palladium-aryl intermediate has a longer lifetime to undergo side reactions like dehalogenation.[2]
-
High Reaction Temperatures: Elevated temperatures can accelerate the rates of side reactions, including those leading to dehalogenation.[2][4]
-
Choice of Base and Solvent: Certain bases and solvents are more prone to generating hydride species that lead to dehalogenation.[1][2][5] For instance, alcoholic solvents can be oxidized by the palladium complex.[6]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are critical in modulating the reactivity of the palladium catalyst and can either suppress or promote dehalogenation.[7]
Q4: Can protecting the pyrimidine ring help prevent dehalogenation?
A: While pyrimidines themselves do not have an N-H group that requires protection in the same way as pyrroles or indoles, the presence of certain functional groups on the pyrimidine ring might necessitate protection to avoid unwanted side reactions. For other nitrogen-containing heterocycles, N-protection has been shown to be effective in suppressing dehalogenation.[8] The electronic effect of substituents on the pyrimidine ring can influence the propensity for dehalogenation.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and mitigating dehalogenation side reactions in common cross-coupling reactions involving brominated pyrimidines.
The General Mechanism of Dehalogenation
Understanding the mechanism is key to effective troubleshooting. In palladium-catalyzed cross-coupling reactions, the desired productive cycle competes with an unproductive dehalogenation cycle.
Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling reactions.
Optimizing Reaction Parameters to Minimize Dehalogenation
A systematic optimization of reaction conditions is crucial to favor the desired cross-coupling pathway over dehalogenation.
Table 1: Key Parameters and Recommended Adjustments
| Parameter | Potential Issue | Recommended Action | Rationale |
| Catalyst/Ligand | Inefficient catalyst system promoting side reactions. | Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands.[4] Bulky, electron-rich ligands (e.g., Buchwald-type biaryl phosphines, N-heterocyclic carbenes) often accelerate reductive elimination and suppress dehalogenation.[9] | The ligand's steric and electronic properties directly influence the rates of oxidative addition, transmetalation, and reductive elimination.[7][10] |
| Base | Strong bases in the presence of protic solvents can generate hydride species.[1] | Switch to a weaker, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or KF.[5][11] Ensure the base is anhydrous. | Milder bases are less likely to generate hydride species that lead to the formation of the Ar-Pd-H intermediate responsible for dehalogenation.[11] |
| Solvent | Protic solvents (alcohols, water) can act as hydride sources.[1][3] | Use anhydrous, aprotic solvents like toluene, dioxane, or THF.[12] Ensure solvents are thoroughly degassed to remove oxygen, which can degrade the catalyst.[11] | Aprotic solvents minimize the availability of protons and potential hydride donors, thus disfavoring the dehalogenation pathway.[2] |
| Temperature | High temperatures can increase the rate of dehalogenation.[2][4] | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature and gradually increasing if necessary. | Lower temperatures can slow down the rate of undesired side reactions, including dehalogenation, relative to the desired cross-coupling.[11] |
| Reaction Time | Prolonged reaction times can lead to increased byproduct formation.[1] | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Minimizing the reaction time reduces the exposure of the product and intermediates to conditions that may favor decomposition or side reactions.[11] |
Troubleshooting Specific Cross-Coupling Reactions
Suzuki-Miyaura Coupling
-
Problem: Significant debromination of the pyrimidine.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling dehalogenation.
Buchwald-Hartwig Amination
-
Problem: Formation of the debrominated pyrimidine instead of the desired amino-pyrimidine.
-
Key Insight: This reaction is particularly sensitive to the choice of base and ligand.[13] An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[13]
-
Recommendations:
-
Catalyst System: Employ a pre-catalyst to ensure efficient formation of the active catalytic species.[4]
-
Base: Use a strong, non-nucleophilic base like NaOtBu or LHMDS, but consider running the reaction at a lower temperature to compensate for the high basicity.[4][14]
-
Ligand: Use bulky biarylphosphine ligands such as XPhos or RuPhos, which have been shown to be effective in minimizing dehalogenation in challenging aminations.[4]
-
Sonogashira Coupling
-
Problem: Debromination of the pyrimidine alongside the desired alkynylated product.
-
Key Insight: The Sonogashira reaction is typically run under mild conditions, but the presence of the copper co-catalyst can sometimes lead to side reactions.[15]
-
Recommendations:
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol, as this can sometimes reduce the incidence of side reactions.
-
Base: A mild amine base like triethylamine or diisopropylethylamine is often sufficient and is less likely to cause dehalogenation than stronger inorganic bases.[15][16]
-
Ligand: The choice of phosphine ligand for the palladium catalyst is still important. A ligand that promotes rapid cross-coupling can outcompete the dehalogenation pathway.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions to Minimize Dehalogenation in a Suzuki-Miyaura Coupling
This protocol outlines a systematic approach to screen key reaction parameters in parallel to identify optimal conditions for your specific brominated pyrimidine substrate.
-
Array Setup: Prepare an array of reaction vials (e.g., in a 24-well plate) under an inert atmosphere (glovebox or Schlenk line).
-
Reagent Stock Solutions: Prepare stock solutions of your brominated pyrimidine, boronic acid/ester, and palladium precatalyst in your chosen anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Variable Addition:
-
Ligands: To each designated vial, add a different phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃, dppf). A typical Pd:ligand ratio is 1:2.
-
Bases: To each designated vial, add a different anhydrous base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).
-
-
Initiation: Add the stock solutions of the brominated pyrimidine, boronic acid/ester, and palladium precatalyst to each vial.
-
Reaction: Seal the vials and place the plate on a heating block set to the desired temperature (start with a low temperature, e.g., 50 °C).
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction vial for LC-MS analysis to determine the ratio of desired product to the dehalogenated byproduct.
-
Analysis: Compare the results across the different conditions to identify the optimal ligand, base, and temperature combination that provides the highest yield of the desired product with minimal dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cfmot.de [cfmot.de]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Catalytic alkynone generation by Sonogashira reaction and its application in three-component pyrimidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Poor Solubility of Pyrazolo[1,5-a]pyrimidine Intermediates
A Foreword from the Senior Application Scientist
Welcome to the technical support guide for managing pyrazolo[1,5-a]pyrimidine intermediates. This class of heterocyclic compounds is of immense interest in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[1][2] However, the planar, fused-ring structure that imparts these desirable characteristics also frequently leads to significant solubility challenges. Poor solubility is a critical bottleneck that can impede reaction progress, complicate purification, and ultimately derail promising drug discovery programs.[3][4]
This guide is structured to function as a troubleshooting resource, providing both quick answers to common issues and in-depth, systematic protocols to characterize and overcome solubility hurdles. We will move beyond simple solvent lists to explore the underlying physicochemical principles, empowering you to make informed, rational decisions in your experimental design.
Part A: Frequently Asked Questions (FAQs)
This section addresses the most common and urgent issues encountered during routine laboratory work.
Q1: My pyrazolo[1,5-a]pyrimidine starting material won't dissolve in the reaction solvent. What are my immediate options?
A1: This is a classic solid-state limited reaction. The planar nature of the pyrazolo[1,5-a]pyrimidine core can lead to strong crystal lattice energy, making it difficult for solvent molecules to break the solid apart.[4][5]
-
Initial Steps:
-
Increase Temperature: Gently heat the mixture. Increased kinetic energy can help overcome the crystal lattice energy. Monitor for any signs of degradation.
-
Add a Co-solvent: Introduce a small amount of a more polar, water-miscible organic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[] These solvents are often effective at disrupting the crystal packing of heterocyclic compounds.
-
Check Particle Size: If the material is highly crystalline (large, needle-like crystals), grinding it into a fine powder can increase the surface area and improve the dissolution rate, though it will not change the thermodynamic solubility.[7][8]
-
Solvent Selection: Re-evaluate your solvent choice. While syntheses are often performed in common solvents like ethanol or methanol, more specialized solvents may be needed.[9] Consider higher boiling point ethers (e.g., dioxane) or polar aprotic solvents.
-
Q2: My compound "crashed out" of the solution during the reaction work-up or after cooling. How can I prevent this?
A2: This phenomenon, known as precipitation, occurs when the concentration of your compound exceeds its solubility limit in the current solvent system, often triggered by a change in temperature or solvent composition (e.g., adding an anti-solvent like water).
-
Preventative Measures:
-
Slow Down the Change: If adding an anti-solvent, do so slowly and with vigorous stirring to avoid creating localized areas of high supersaturation.
-
Maintain Temperature: If the product is soluble at reflux but not at room temperature, consider performing the work-up (e.g., extraction) with warmed solvents.
-
Use a Co-solvent System: During work-up, ensure the organic phase contains a sufficient amount of a "good" solvent to maintain solubility. For example, if extracting from an aqueous phase into ethyl acetate, adding 5-10% THF or acetone to the ethyl acetate can help.
-
pH Control: The solubility of pyrazolo[1,5-a]pyrimidines can be pH-dependent, especially if they contain ionizable functional groups (e.g., amines, carboxylic acids).[3][10] Ensure the pH of your aqueous phase is one that favors the solubility of your compound.
-
Q3: I'm struggling to get a clean NMR spectrum because my compound has low solubility in standard NMR solvents like CDCl₃ or DMSO-d₆. What can I do?
A3: This is a common analytical challenge.
-
Troubleshooting Steps:
-
Gentle Heating: Gently warm the NMR tube with a heat gun to increase solubility. Be cautious, as this can change the chemical shifts of certain protons (e.g., -OH, -NH).
-
Use Alternative Solvents: If solubility in DMSO-d₆ is poor, try more powerful polar aprotic solvents like DMF-d₇.
-
Acidify the Solvent: For basic compounds, adding a drop of trifluoroacetic acid (TFA-d) or DCl to the NMR solvent (e.g., DMSO-d₆ or MeOD) can protonate the molecule, breaking intermolecular interactions and significantly improving solubility.
-
Increase Scan Time: For very dilute samples, acquiring a larger number of scans (e.g., overnight) can provide a usable spectrum even if the concentration is low.
-
Part B: In-Depth Troubleshooting Guides & Protocols
Guide 1: Systematic Solubility Profiling
Before attempting to optimize a reaction or formulation, it is crucial to understand the solubility profile of your intermediate. This protocol provides a systematic way to assess solubility in a range of common laboratory solvents. This is a form of kinetic solubility assessment, which is well-suited for early-stage discovery.[11][12]
Objective: To determine the approximate kinetic solubility of a pyrazolo[1,5-a]pyrimidine intermediate in various solvents.
Protocol: Shake-Flask Method for Kinetic Solubility [11]
-
Preparation: Dispense a known amount (e.g., 2 mg) of the solid compound into several labeled 1-dram vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.2 mL) of a different solvent from the list in the table below. This creates an initial concentration of 10 mg/mL.
-
Equilibration: Cap the vials tightly and place them on a shaker or vortex mixer at a consistent speed at room temperature for 1-2 hours. This allows the system to reach a state of kinetic equilibrium.[11]
-
Observation: After shaking, visually inspect each vial. Note whether the solid has completely dissolved. Look for any undissolved particles against a dark background.
-
Incremental Addition (if necessary): For vials where the solid has completely dissolved, add another 2 mg of the compound and repeat step 3. For vials with undissolved solid, add another 0.2 mL of solvent, shake, and re-observe.
-
Quantification: Record the results in a table, noting the approximate solubility range (e.g., "<5 mg/mL", "10-15 mg/mL", ">20 mg/mL").
Table 1: Solvent Selection & Solubility Log
| Solvent Class | Solvent Example | Boiling Point (°C) | Polarity Index | Visual Observation (Dissolved/Undissolved) | Approx. Solubility (mg/mL) |
| Protic | Methanol | 65 | 5.1 | ||
| Ethanol | 78 | 4.3 | |||
| Isopropanol | 82 | 3.9 | |||
| Ethers | Diethyl Ether | 35 | 2.8 | ||
| Tetrahydrofuran (THF) | 66 | 4.0 | |||
| 1,4-Dioxane | 101 | 4.8 | |||
| Chlorinated | Dichloromethane (DCM) | 40 | 3.1 | ||
| Chloroform | 61 | 4.1 | |||
| Aprotic Polar | Acetone | 56 | 5.1 | ||
| Acetonitrile (ACN) | 82 | 5.8 | |||
| Dimethylformamide (DMF) | 153 | 6.4 | |||
| Dimethyl Sulfoxide (DMSO) | 189 | 7.2 | |||
| Hydrocarbon | Hexanes | 69 | 0.1 | ||
| Toluene | 111 | 2.4 |
This table provides a structured way to log experimental observations.
Guide 2: Strategies for Overcoming Poor Solubility
Once you have a baseline understanding of your compound's solubility, you can employ a variety of strategies to manage it. The choice of strategy depends on the experimental context: chemical synthesis, purification, or formulation.
The following diagram illustrates a decision-making process for addressing solubility issues.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 11. enamine.net [enamine.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Nitrogen Heterocycles
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving nitrogen heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst poisoning, a common hurdle when working with these indispensable building blocks of pharmaceuticals and functional materials. Here, we move beyond simple protocols to explain the underlying chemistry, empowering you to diagnose and solve problems effectively.
Troubleshooting Guide: When Your Reaction Fails
Low yields, incomplete conversion, and the formation of undesired side products are frequent indicators of catalyst deactivation. Nitrogen heterocycles, with their Lewis basic lone pairs, are notorious for coordinating to and poisoning transition metal catalysts, particularly palladium. This guide will walk you through a systematic approach to identify and rectify these issues.
Problem 1: Low to No Conversion
This is the most common symptom of severe catalyst poisoning. The nitrogen atom of the heterocycle can strongly coordinate to the metal center, preventing it from participating in the catalytic cycle.
Potential Causes & Solutions
-
Direct Catalyst Inhibition: The lone pair on the nitrogen atom of heterocycles like pyridines, imidazoles, and pyrazoles can act as a strong ligand, binding to the palladium catalyst and rendering it inactive.[1] This is especially problematic with Pd(II) precatalysts, which are more electrophilic and prone to strong coordination with σ-donors like pyridines.[1]
-
Solution 1: Switch to a Pd(0) Precatalyst. Pd(0) species are more nucleophilic and have a weaker affinity for nitrogen-based ligands compared to their Pd(II) counterparts.[1] Using a precatalyst like Pd₂(dba)₃ can help bypass the initial poisoning of the Pd(II) state.[1]
-
Solution 2: Employ Bulky, Electron-Rich Ligands. Ligands play a crucial role in stabilizing the active catalytic species and preventing substrate inhibition.[2] Bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) can sterically shield the metal center, making it more difficult for the nitrogen heterocycle to coordinate.[2][3] NHCs are particularly effective due to their strong σ-donating properties, which form robust bonds with the metal.[3]
-
Solution 3: Protect the Nitrogen Heterocycle. In some cases, temporarily protecting the nitrogen atom can prevent it from poisoning the catalyst. Strategies include N-oxide formation or the use of a Lewis acid to coordinate with the nitrogen lone pair.[1]
-
-
Formation of Inactive Catalyst Species: The reaction conditions themselves can lead to the formation of inactive palladium species. For instance, in Suzuki reactions, the presence of excess halide ions can lead to the formation of inactive [M₂PdX₄] species.[4]
-
Solution: Optimize Solvent and Base. For reactions involving aryl iodides, using less polar solvents like toluene can minimize the formation of inhibitory iodide salts.[4] The choice of base is also critical; an overly strong base can degrade sensitive substrates, leading to byproducts that can poison the catalyst.[2]
-
Experimental Protocol: Ligand Screening for a Challenging Suzuki Coupling
If you suspect catalyst poisoning is the cause of low conversion, a systematic ligand screening is a powerful troubleshooting step.
-
Setup: In an array of reaction vials under an inert atmosphere, add your heteroaryl halide (1.0 equiv.), boronic acid partner (1.5 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Preparation: In a separate glovebox, prepare stock solutions of your palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and a panel of ligands (4 mol %). Recommended ligands to screen include:
-
Buchwald-type: SPhos, XPhos, RuPhos
-
Josiphos-type: SL-J009-1
-
NHCs: IPr, IMes
-
-
Reaction: Add the catalyst/ligand solutions to the reaction vials, followed by the degassed solvent (e.g., dioxane or toluene).
-
Heating and Monitoring: Heat the reactions to the desired temperature (e.g., 100 °C) and monitor progress by TLC, GC-MS, or LC-MS at regular intervals.
-
Analysis: Compare the conversion rates for each ligand to identify the most effective one for your specific substrate.
Problem 2: Formation of Palladium Black
The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition and aggregation.[2] This indicates that the active Pd(0) species is not sufficiently stabilized and is falling out of the catalytic cycle.
Potential Causes & Solutions
-
Insufficient Ligand Stabilization: The ligand's role is to maintain the palladium in a soluble, mononuclear state. An inadequate ligand-to-metal ratio can leave the palladium center exposed and prone to aggregation.[2]
-
High Temperatures: Elevated temperatures can accelerate catalyst decomposition.[2]
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to its deactivation and precipitation.[2]
Troubleshooting Steps:
-
Optimize Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial. However, be aware that a large excess can sometimes inhibit the reaction.[2]
-
Control the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Ensure an Inert Atmosphere: Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is crucial to prevent catalyst oxidation.[2]
Problem 3: Inconsistent Results and Poor Reproducibility
Inconsistent outcomes can be frustrating and are often traced back to subtle variations in reaction setup and reagent quality.
Potential Causes & Solutions
-
Impure Reagents: Cross-coupling reactions are highly sensitive to impurities in the starting materials, which can act as catalyst poisons.[5] For example, residual sulfur in an aryl halide can completely shut down a Suzuki coupling.[5]
-
Active Catalyst Generation: The efficiency of generating the active LPd(0) species can vary. Using well-defined precatalysts can lead to more consistent results than generating the catalyst in situ from a Pd(II) salt and a ligand.[4]
Best Practices for Reproducibility:
-
Reagent Purification: Purify starting materials, especially amines, by distillation, crystallization, or filtration through a plug of activated alumina.[4]
-
Use of Precatalysts: Employ well-defined Pd(G3) or Pd(G4) precatalysts for phosphine ligands, and PEPPSI™ precatalysts for NHC ligands to ensure reliable generation of the active catalyst.[4]
-
Inert Atmosphere: Always use dry, degassed solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.
Frequently Asked Questions (FAQs)
Q1: Why are nitrogen heterocycles so problematic in cross-coupling reactions?
A1: The lone pair of electrons on the nitrogen atom in heterocycles like pyridine and imidazole makes them Lewis basic. This allows them to coordinate strongly to the electron-deficient metal center of the catalyst (e.g., palladium).[1] This coordination can be so strong that it effectively "poisons" the catalyst, preventing it from participating in the desired catalytic cycle.[1] The strength of this interaction depends on the specific heterocycle and the oxidation state of the metal.
Q2: How do I choose the right ligand to overcome catalyst poisoning?
A2: The ideal ligand should bind to the metal center more strongly than the nitrogen heterocycle substrate, yet not so strongly that it shuts down the catalytic activity. Key features to look for in a ligand are:
-
Bulk: Sterically demanding ligands can physically block the nitrogen heterocycle from accessing the metal center.
-
Electron-donating ability: Electron-rich ligands increase the electron density on the metal, making it less electrophilic and less likely to bind strongly with the nitrogen heterocycle. N-heterocyclic carbenes (NHCs) are excellent in this regard.[3]
A screening of different ligand classes (e.g., Buchwald-type phosphines, Josiphos ligands, NHCs) is often the most practical approach to finding the optimal ligand for a specific reaction.
Q3: Can the choice of base and solvent influence catalyst poisoning?
A3: Absolutely. The base and solvent can have a significant impact on catalyst stability and activity.
-
Base: A base that is too strong can lead to the degradation of sensitive heteroaryl substrates, creating byproducts that may poison the catalyst.[2] The choice of base can also influence the solubility of catalyst intermediates.
-
Solvent: The solvent affects the solubility of all reaction components and can influence the rate of catalyst deactivation. Anhydrous and deoxygenated solvents are essential to prevent catalyst oxidation.[2] In some cases, the solvent can also coordinate to the catalyst, influencing its reactivity.
Q4: Are some nitrogen heterocycles worse poisons than others?
A4: Yes, the poisoning potential of a nitrogen heterocycle is related to the basicity and steric accessibility of its nitrogen lone pair. For example, pyridine is a well-known strong poison.[1] Imidazole can also be problematic.[6] The position of the nitrogen atom within the ring and the presence of other substituents can also influence its coordinating ability.
Q5: What are the first troubleshooting steps I should take if I suspect catalyst poisoning?
A5: Here is a logical workflow to follow:
-
Confirm Reagent Purity: Ensure your starting materials and solvents are pure and dry.
-
Switch to a Pd(0) Precatalyst: If you are using a Pd(II) source, try a Pd(0) precatalyst like Pd₂(dba)₃.
-
Screen Ligands: Test a variety of bulky, electron-rich phosphine ligands and NHCs.
-
Optimize Reaction Conditions: Systematically vary the base, solvent, and temperature.
-
Consider Substrate Modification: If all else fails, explore protecting the problematic nitrogen atom.
Visualizing Catalyst Deactivation Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Mechanism of Catalyst Poisoning by Nitrogen Heterocycles
Caption: Catalyst poisoning by coordination of a nitrogen heterocycle.
Troubleshooting Workflow for Cross-Coupling Reactions
Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.
Quantitative Data Summary
| Heterocycle Class | Relative Poisoning Potential | Recommended Ligand Type | Notes |
| Pyridines | High | Bulky Phosphines, NHCs | Strong coordination to Pd(II). Use of Pd(0) precatalysts is advised.[1] |
| Imidazoles | Moderate to High | Bulky Phosphines, NHCs | Can be more or less stable depending on the specific complex formed.[6] |
| Pyrazoles | Moderate | Bulky Phosphines, NHCs | Similar to imidazoles, the specific substitution pattern matters.[1] |
| Indoles/Pyrroles | Low to Moderate | Standard Phosphines, NHCs | Less basic nitrogen, generally less problematic.[1] |
| Diazines (Pyrazines, Pyrimidines) | High | Bulky Phosphines, NHCs | The presence of multiple nitrogen atoms can increase poisoning potential.[7] |
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3,6-Dibromopyrazolo[1,5-a]pyrimidine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyrazolo[1,5-a]pyrimidine scaffold stands out as a privileged structure. Its derivatives are known to exhibit a wide range of biological activities, making them attractive candidates for drug discovery programs. Among these, 3,6-Dibromopyrazolo[1,5-a]pyrimidine serves as a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and predicting its reactivity in further chemical transformations.
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. We will delve into the interpretation of its unique spectral features, compare them with a related analogue to highlight the influence of the bromine substituents, and provide detailed experimental protocols for acquiring high-quality data.
Mass Spectrometry: Unveiling the Molecular Weight and Isotopic Signature
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, this technique is not only crucial for confirming its molecular weight but also for revealing the presence of the two bromine atoms through their characteristic isotopic pattern.
Interpreting the Mass Spectrum of this compound
The molecular formula of this compound is C₆H₃Br₂N₃, with a calculated molecular weight of approximately 276.92 g/mol . A key feature to look for in the mass spectrum is the molecular ion peak cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. The presence of two bromine atoms in the molecule will, therefore, result in a characteristic isotopic pattern for the molecular ion.
We would expect to see a cluster of peaks at M, M+2, and M+4, corresponding to the different combinations of the bromine isotopes:
-
M peak: Contains two ⁷⁹Br isotopes.
-
M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.
-
M+4 peak: Contains two ⁸¹Br isotopes.
The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1, a hallmark signature of a dibrominated compound. This distinctive pattern provides unequivocal evidence for the presence of two bromine atoms in the molecule.
Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound
| Ion | m/z (approx.) | Relative Abundance |
| [M]⁺ (C₆H₃⁷⁹Br₂N₃)⁺ | 275 | ~25% |
| [M+2]⁺ (C₆H₃⁷⁹Br⁸¹BrN₃)⁺ | 277 | ~50% |
| [M+4]⁺ (C₆H₃⁸¹Br₂N₃)⁺ | 279 | ~25% |
Note: The exact m/z values will depend on the ionization method and the resolution of the mass spectrometer.
NMR Spectroscopy: Elucidating the Molecular Structure
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals in both ¹H and ¹³C NMR spectra, we can piece together the molecular structure of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the three aromatic protons on the pyrazolo[1,5-a]pyrimidine core. The positions of the bromine atoms at C3 and C6 will significantly influence the chemical shifts of the remaining protons due to their electron-withdrawing and anisotropic effects.
Based on the structure, we anticipate three distinct signals in the aromatic region of the spectrum. The protons at positions 2, 5, and 7 will each give rise to a signal. The coupling between adjacent protons will lead to splitting of these signals, providing valuable connectivity information.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. We expect to see six signals corresponding to the six carbon atoms of the pyrazolo[1,5-a]pyrimidine ring system. The carbons directly attached to the bromine atoms (C3 and C6) will be significantly influenced, typically showing a downfield shift in their resonance compared to the unsubstituted parent compound. The chemical shifts of the other carbons will also be affected by the presence of the bromine atoms and the nitrogen atoms in the heterocyclic system.
Comparative Spectral Analysis: The Influence of Bromine Substitution
To better understand the spectroscopic fingerprint of this compound, it is instructive to compare its data with that of a related, non-brominated analogue. For this purpose, we can consider the parent pyrazolo[1,5-a]pyrimidine.
Table 2: Comparison of Expected Spectroscopic Data
| Feature | Pyrazolo[1,5-a]pyrimidine | This compound | Rationale for Difference |
| Molecular Ion (MS) | m/z ~119 | m/z cluster ~275, 277, 279 | Increased mass due to two bromine atoms and characteristic isotopic pattern. |
| ¹H NMR (Chemical Shifts) | Protons at C3 and C6 would be present. | Protons at C3 and C6 are absent. Protons at C2, C5, and C7 are expected to be shifted downfield. | Electron-withdrawing effect of bromine atoms deshields the remaining protons. |
| ¹³C NMR (Chemical Shifts) | Signals for all carbons present. | Signals for C3 and C6 will be significantly shifted. | Direct attachment of electronegative bromine atoms causes a downfield shift of the carbon signals. |
This comparative approach highlights the significant impact of the bromine substituents on the spectral properties of the pyrazolo[1,5-a]pyrimidine core, aiding in the confident assignment of the observed signals.
Experimental Protocols
Acquiring high-quality NMR and mass spectrometry data is crucial for accurate structural elucidation. The following are detailed, step-by-step methodologies for these key experiments.
Protocol for High-Resolution Mass Spectrometry (HRMS)
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is recommended.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization: Operate the ESI source in positive ion mode. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and intense signal for the molecular ion.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500) in high-resolution mode.
-
Data Analysis: Process the acquired data to determine the accurate mass of the molecular ion and its isotopic cluster. Compare the experimental isotopic pattern with the theoretical pattern for a dibrominated compound.
Protocol for ¹H and ¹³C NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a larger spectral width (e.g., 200-220 ppm) to ensure all carbon signals are observed.
-
A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Visualizing the Workflow
To illustrate the logical flow of the spectroscopic analysis, the following diagram outlines the key steps from sample preparation to final structure confirmation.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive analysis of mass spectrometry and NMR data provides an unambiguous structural confirmation of this compound. The characteristic isotopic pattern in the mass spectrum serves as a definitive indicator of the two bromine atoms, while the detailed interpretation of ¹H and ¹³C NMR spectra reveals the precise connectivity of the atoms within the heterocyclic framework. This guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize this important chemical building block in their synthetic endeavors. By understanding the causality behind the observed spectral features, scientists can leverage this knowledge for the characterization of a wide array of related pyrazolo[1,5-a]pyrimidine derivatives.
A Senior Application Scientist's Guide to 1H and 13C NMR Characterization of 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidines
This guide provides an in-depth technical comparison and experimental insights into the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines. This class of heterocyclic compounds is of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities, including their roles as protein kinase inhibitors in cancer therapy.[1] A thorough understanding of their structure, unequivocally confirmed by NMR spectroscopy, is paramount for establishing structure-activity relationships (SAR) and advancing drug discovery programs.[1]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The fused bicyclic system of pyrazolo[1,5-a]pyrimidines, comprising a pyrazole ring fused to a pyrimidine ring, presents a versatile scaffold for chemical modification.[1] This versatility allows for the fine-tuning of physicochemical properties and biological activities, making it a highly attractive framework in medicinal chemistry.[1] The substituents at the 3 and 6 positions, in particular, play a crucial role in modulating the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Foundational Principles of NMR Spectroscopy for Pyrazolo[1,5-a]pyrimidine Characterization
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3,6-disubstituted pyrazolo[1,5-a]pyrimidines, both ¹H and ¹³C NMR provide critical information for confirming the desired regiochemistry of synthesis and for understanding the electronic environment of the heterocyclic core. The unambiguous assignment of proton and carbon signals is often achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.[2]
Comparative ¹H NMR Spectral Data of 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidines
The chemical shifts of the protons on the pyrazolo[1,5-a]pyrimidine core are influenced by the nature of the substituents at the 3 and 6 positions. The following table summarizes typical chemical shift ranges for the key protons.
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H-2 | 8.0 - 8.5 | s | - | Generally a sharp singlet. |
| H-5 | 7.0 - 8.5 | d | J = 7-9 | Coupled to H-7. |
| H-7 | 8.5 - 9.5 | d | J = 7-9 | Typically the most downfield proton. |
Causality Behind Chemical Shift Variations:
-
Electron-Withdrawing Groups (EWGs) at positions 3 and/or 6 will deshield the protons on the ring system, causing them to resonate at higher chemical shifts (further downfield). For instance, a nitro group at C-3 would significantly shift the H-2 proton downfield.
-
Electron-Donating Groups (EDGs) at these positions will shield the ring protons, leading to upfield shifts in their resonance frequencies. An amino or methoxy group at C-6, for example, would cause an upfield shift of the H-5 and H-7 protons.
Comparative ¹³C NMR Spectral Data of 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidines
The ¹³C NMR spectrum provides a detailed map of the carbon framework. The chemical shifts of the carbons in the pyrazolo[1,5-a]pyrimidine core are also highly sensitive to the electronic effects of the substituents.
| Carbon | Typical Chemical Shift (δ, ppm) | Notes |
| C-2 | 145 - 155 | |
| C-3 | 100 - 120 | Highly influenced by the C-3 substituent. |
| C-3a | 140 - 150 | |
| C-5 | 110 - 130 | |
| C-6 | 130 - 150 | Sensitive to the C-6 substituent. |
| C-7 | 150 - 160 | |
| C-8a | 145 - 155 |
Expert Insights on Spectral Interpretation:
The unambiguous assignment of C-5 and C-7 can sometimes be challenging due to their close chemical shifts.[2][3] Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable in these cases. For instance, the H-5 proton will show a correlation to C-7 and C-3a, while the H-7 proton will correlate to C-5 and C-8a, allowing for definitive assignment.
Experimental Protocol: Acquiring High-Quality NMR Data
The following is a field-proven, step-by-step methodology for the NMR characterization of a novel 3,6-disubstituted pyrazolo[1,5-a]pyrimidine.
Step 1: Sample Preparation
-
Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is important to ensure good solubility and minimize solvent signal interference.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the synthesized compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[4][5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain it.[4][5]
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Step 2: ¹H NMR Acquisition
-
Rationale: The ¹H NMR spectrum provides the initial and most direct information about the proton environment of the molecule.
-
Procedure:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as the zg30.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Step 3: ¹³C NMR Acquisition
-
Rationale: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. A proton-decoupled sequence is typically used to simplify the spectrum.
-
Procedure:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to encompass the expected carbon chemical shifts (typically 0-180 ppm).
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Step 4: 2D NMR Acquisition (if necessary)
-
Rationale: When the 1D spectra are complex or assignments are ambiguous, 2D NMR experiments are essential for definitive structural elucidation.
-
Procedure:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assigning quaternary carbons and piecing together the molecular framework.
-
Step 5: Data Processing and Analysis
-
Rationale: Proper data processing is necessary to extract accurate information from the raw NMR data.
-
Procedure:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS or residual solvent signal.
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Correlate the 1D and 2D data to make complete and unambiguous assignments of all proton and carbon signals.
-
Visualizing Structural Relationships and Experimental Workflows
To aid in the understanding of the structural features and the characterization process, the following diagrams are provided.
Caption: General structure of the 3,6-disubstituted pyrazolo[1,5-a]pyrimidine core.
Caption: A streamlined workflow for the NMR-based structural elucidation of novel pyrazolo[1,5-a]pyrimidine derivatives.
Conclusion
The comprehensive ¹H and ¹³C NMR characterization of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines is a cornerstone of research and development in this field. By systematically applying one- and two-dimensional NMR techniques and understanding the influence of substituents on spectral parameters, researchers can confidently elucidate the structures of novel compounds. This rigorous structural verification is essential for building robust SAR models and ultimately for the successful development of new therapeutic agents.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
X-ray crystal structure of 3,6-disubstituted pyrazolo[1,5-a]pyrimidine derivatives
An In-Depth Technical Guide to the X-ray Crystal Structure of 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidine Derivatives: From Synthesis to Structure-Activity Relationship
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning its designation as a "privileged scaffold".[1][2][3] This is due to its synthetic versatility and its presence in a multitude of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and potent kinase inhibitory effects.[1][2][4][5] The ability to strategically modify the scaffold at various positions, particularly at the 3- and 6-positions, allows for the fine-tuning of its pharmacological properties.
Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design. Single-crystal X-ray crystallography is the definitive technique for elucidating this atomic-level detail.[6][7][8][9] By analyzing the crystal structure, researchers can visualize the molecule's conformation, identify key intramolecular and intermolecular interactions, and ultimately understand how these structural features govern its interaction with biological targets. This guide provides a comparative analysis of the X-ray crystal structures of 3,6-disubstituted pyrazolo[1,5-a]pyrimidine derivatives, linking these fundamental structural insights to their synthesis and observed biological performance.
Synthesis and Crystallization: The Foundation of Structural Analysis
The predominant route for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between 3-aminopyrazoles and various 1,3-biselectrophilic compounds, such as β-dicarbonyls or β-enaminones.[1][2] This robust methodology allows for the introduction of diverse substituents at positions 3 and 6 by selecting appropriately substituted starting materials.
Caption: General workflow for the synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines.
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis.[6][7] The process requires a pure compound and a systematic screening of crystallization conditions to encourage slow, ordered growth from a supersaturated solution.
X-ray Crystallographic Analysis: Visualizing the Molecular Architecture
Single-crystal X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[7][8] When a focused beam of X-rays strikes a crystal, the electrons of the atoms diffract the beam in a specific pattern of reflections. By measuring the angles and intensities of these diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise position of each atom.[7][9]
Caption: A simplified workflow for determining a molecule's 3D structure via X-ray crystallography.
The crystal structures of pyrazolo[1,5-a]pyrimidine derivatives reveal a characteristically planar and rigid fused ring system.[1] The nature of the substituents at the 3 and 6 positions dictates the overall molecular conformation and, crucially, the intermolecular interactions that stabilize the crystal lattice. These interactions, such as hydrogen bonds and π-π stacking, are often predictive of how the molecule will interact with a biological target.[10]
Comparative Crystallographic Data
The following table summarizes key structural features for representative pyrazolo[1,5-a]pyrimidine derivatives, illustrating the influence of substitution.
| Compound ID | 3-Substituent | 6-Substituent | Key Intermolecular Interactions | Reference |
| 1 | 4-Methoxyphenyl | 3-Thienyl | π-π stacking between pyrimidine rings | [11] |
| 2 | Bromo | Thien-2-yl | N(pyrimidine)···S(thienyl), π-π stacking | [10] |
| 3 | H | Trichloromethyl | N(pyrazole)···Cl, N(pyrimidine)···Cl | [10] |
This table is illustrative. Specific bond lengths, angles, and torsion angles are found within the referenced crystallographic information files (CIFs).
Comparative Analysis: Linking Crystal Structure to Biological Performance
The true power of X-ray crystallography in drug discovery lies in its ability to forge a direct link between a molecule's three-dimensional structure and its biological function. For pyrazolo[1,5-a]pyrimidines, this is most evident in their role as kinase inhibitors.
Case Study: Pyrazolo[1,5-a]pyrimidines as KDR Kinase Inhibitors
Kinase D-Receptor (KDR), also known as VEGFR-2, is a key target in oncology. A series of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines were synthesized and evaluated as KDR kinase inhibitors.[11] X-ray co-crystal structures of inhibitors bound to their target kinases often reveal that the pyrazolo[1,5-a]pyrimidine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the natural substrate, ATP.
The substituents at the 3 and 6 positions extend into different pockets of the ATP-binding site, and their chemical nature is critical for modulating potency and selectivity.
| Compound ID | 3-Substituent | 6-Substituent | KDR IC₅₀ (nM) | Rationale for Activity |
| 3a | Phenyl | Phenyl | 1100 | Baseline activity from the core scaffold. |
| 3d | 4-Methoxyphenyl | Phenyl | 300 | Methoxy group likely forms favorable interactions. |
| 3g | 4-Methoxyphenyl | 3-Thienyl | 19 | Optimal combination of substituents for occupying binding pockets. |
| (Data sourced from Bioorganic & Medicinal Chemistry Letters, 2002, 12(19), 2767-70)[11] |
The dramatic increase in potency observed with compound 3g highlights the importance of precise substituent choices, an optimization process guided and confirmed by structural biology.
Comparison with Alternative Scaffolds
While the pyrazolo[1,5-a]pyrimidine scaffold is highly effective, other heterocyclic systems are also employed as kinase inhibitors. Comparing them reveals the unique advantages of each core structure.
| Scaffold | Key Structural Feature | Example Drug/Inhibitor | Advantage/Disadvantage |
| Pyrazolo[1,5-a]pyrimidine | Fused 5/6-membered rings. | Dinaciclib (CDK inhibitor) | Highly versatile for substitution; synthetically accessible.[1][12] |
| Pyrrolo[2,3-d]pyrimidine | Isostere of purine. | Ribociclib (CDK inhibitor) | Closely mimics ATP, often leading to high potency.[12] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Isoelectronic with purines. | CDK-2 Inhibitor (e.g., Cmpd 19) | Can act as a purine surrogate; properties are highly substituent-dependent.[13] |
The pyrazolo[1,5-a]pyrimidine scaffold strikes a balance between mimicking the endogenous purine structure and offering extensive vectors for chemical modification, allowing chemists to systematically probe structure-activity relationships.[1][2]
Caption: The iterative cycle of structure-based drug design using crystallographic data.
Detailed Experimental Protocols
Disclaimer: These protocols are generalized and may require optimization for specific substrates. All work should be conducted in a suitable laboratory environment with appropriate safety precautions.
Protocol 1: General Synthesis of a 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidine
This protocol is adapted from methodologies described for the synthesis of KDR inhibitors.[11]
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired 3-substituted-1H-pyrazol-5-amine in a suitable solvent (e.g., ethanol or acetic acid).
-
Addition of Electrophile: Add 1.1 equivalents of the corresponding 1,3-dicarbonyl compound (e.g., a 1-(thien-3-yl)butane-1,3-dione to install a 6-thienyl group).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times range from 4 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3,6-disubstituted pyrazolo[1,5-a]pyrimidine.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Protocol 2: Single Crystal Growth by Slow Evaporation
-
Solvent Selection: Screen for a solvent or solvent system in which the purified compound has moderate solubility at room temperature.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a new, clean vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap or parafilm containing a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks.
-
Crystal Growth: Place the vial in a vibration-free location. As the solvent evaporates, the solution will become supersaturated, and crystals may begin to form.
-
Harvesting: Once crystals of sufficient size (ideally >0.1 mm in all dimensions) have formed, carefully harvest them using a loop or fine needle.[6][7]
Protocol 3: Single-Crystal X-ray Data Collection and Structure Refinement
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.[8]
-
Data Collection: Place the goniometer on the diffractometer. A low-temperature stream (e.g., 100 K) is typically used to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and a series of diffraction images are collected as the crystal is rotated.[9]
-
Data Processing: The collected images are processed to integrate the reflection intensities and make corrections for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution: The processed data is used to solve the crystal structure, typically using "direct methods" to determine the initial phases of the structure factors.
-
Structure Refinement: An initial atomic model is built and then refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[7]
-
Validation and Deposition: The final structure is validated for geometric and crystallographic quality and is typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
Conclusion and Future Outlook
The 3,6-disubstituted pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry. This guide has demonstrated that X-ray crystallography is an indispensable tool for advancing our understanding of these molecules. It provides the empirical data needed to rationalize structure-activity relationships, compare different chemical scaffolds, and guide the design of next-generation therapeutics. By visualizing how substituents at the 3- and 6-positions influence molecular conformation and intermolecular interactions, researchers can move beyond serendipitous discovery towards the rational, structure-based design of potent and selective agents for a wide range of diseases. Future efforts will undoubtedly continue to leverage these structural insights to develop novel derivatives with enhanced pharmacological profiles, tackling challenges such as drug resistance and off-target effects.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators [cjph.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Bromo vs. 6-Bromo Pyrazolopyrimidines in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the pyrazolopyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the core for a multitude of pharmacologically active compounds.[1] Its structural resemblance to the adenine ring of ATP allows it to effectively interact with the hinge regions of various kinases, making it a privileged scaffold in the design of targeted therapeutics.[1] The strategic functionalization of this core is paramount for modulating biological activity, and palladium-catalyzed cross-coupling reactions are the premier tools for this purpose.
However, when presented with a di-substituted scaffold, such as a 3,6-dibromopyrazolopyrimidine, the synthetic chemist faces a critical question of regioselectivity: which position will react first? This guide provides an in-depth comparison of the reactivity of the C3 versus the C6 bromine substituents on common pyrazolopyrimidine isomers, supported by experimental evidence and mechanistic rationale, to empower chemists to predictably design and execute their synthetic strategies.
Understanding the Pyrazolopyrimidine Core: Electronic and Steric Factors
The reactivity of a C-Br bond in a palladium-catalyzed cross-coupling reaction is fundamentally governed by the ease of the oxidative addition step, which is often rate-determining.[2] This step is influenced by the C-Br bond dissociation energy and the electronic properties of the carbon atom. In N-heterocycles, positions adjacent (alpha) to a nitrogen atom are typically more electron-deficient and thus more reactive towards oxidative addition with a Pd(0) catalyst.[3]
Let's examine the two most common and medicinally relevant pyrazolopyrimidine isomers:
Pyrazolo[1,5-a]pyrimidine
In this isomer, the C6 position is part of the pyrimidine ring and is alpha to the N5 nitrogen. The C3 position is on the pyrazole ring. The pyrimidine ring is inherently more electron-deficient than the pyrazole ring. The proximity of C6 to the electronegative N5 atom further increases its electrophilicity, making the C6-Br bond more polarized and susceptible to attack by the electron-rich Pd(0) catalyst.
Pyrazolo[3,4-d]pyrimidine
Here, the C6 position is also on the electron-deficient pyrimidine ring, flanked by and alpha to both the N5 and N7 atoms. This makes the C6 position exceptionally electron-poor. In contrast, the C3 position resides on the more electron-rich pyrazole ring. This significant electronic disparity strongly suggests that the C6-Br bond is considerably more activated for oxidative addition than the C3-Br bond.
Below is a diagram illustrating the key pyrazolopyrimidine scaffolds and the positions under discussion.
Caption: Common pyrazolopyrimidine isomers highlighting the C3 and C6 positions.
Experimental Evidence: A Head-to-Head Comparison
Theoretical principles provide a strong hypothesis, but experimental data provides the definitive answer. The literature strongly supports the predicted reactivity trend.
A key study by Jismy et al. on ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate provides a direct comparison.[4] Through careful optimization of Suzuki-Miyaura cross-coupling conditions, they achieved excellent regioselectivity for the C6 position over the C2 position (note: this study uses a C2/C6 dibromo analog, but the principle of pyrimidine ring vs. pyrazole ring reactivity holds).[4][5] This preferential reaction at the pyrimidine ring position underscores its higher intrinsic reactivity.
The general order of reactivity for halogens on a pyrimidine ring is C4(6) > C2 > C5, with the C4 and C6 positions being the most electron-deficient and therefore the most reactive in oxidative addition.[2] This principle, derived from simpler pyrimidine systems, translates well to the fused pyrazolopyrimidine scaffold. While numerous reports detail the successful coupling at a C3-bromo substituent[6][7], these typically involve substrates where C3 is the only available reactive site. When a C6-bromo is also present, it is the preferred site of initial reaction under standard cross-coupling conditions.
The following table summarizes the expected reactivity and provides experimental context for Suzuki-Miyaura reactions.
| Position | Scaffold Isomer | Predicted Reactivity | Experimental Observations & Rationale | Supporting Catalyst System (Example) |
| C6-Br | Pyrazolo[1,5-a] & [3,4-d] | More Reactive | Preferential coupling observed. The C6 position is on the electron-deficient pyrimidine ring, activated by adjacent nitrogen(s), leading to a lower energy barrier for oxidative addition.[4] | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O[5] |
| C3-Br | Pyrazolo[1,5-a] & [3,4-d] | Less Reactive | Reacts after C6 has been functionalized or on substrates lacking a C6-halogen. The C3 position is on the more electron-rich pyrazole ring, making its C-Br bond less activated.[6][7] | XPhosPdG2/XPhos, K₃PO₄, EtOH/H₂O (Often requires stronger ligands/bases)[6] |
Causality Behind Experimental Choices: Directing the Selectivity
While the intrinsic reactivity favors the C6 position, the outcome of a cross-coupling reaction is not solely dictated by the substrate. The choice of catalyst, ligand, base, and solvent can be leveraged to either enforce or, in some cases, even challenge the inherent selectivity.[3]
Caption: Simplified catalytic cycle for a selective Suzuki reaction.
-
Catalyst/Ligand System: For selective coupling at the more reactive C6 position, standard palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands are often sufficient. To force a reaction at the less reactive C3 position (after C6 has reacted, or on a C3-monobromo substrate), a more robust catalytic system is often required. This involves using electron-rich, sterically hindered ligands like XPhos or SPhos. These ligands promote the difficult oxidative addition at the more electron-rich C3 position and stabilize the palladium catalyst, preventing side reactions like debromination.[6]
-
Base and Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., Dioxane, Toluene, EtOH/H₂O) can significantly impact reaction rates and yields. A stronger base like K₃PO₄ may be needed for the less reactive C3 position to facilitate the transmetalation step. Protic co-solvents like water or ethanol can sometimes accelerate the reaction but may also promote competitive hydrodebromination, especially at less reactive sites.[6]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol is a representative example for achieving selective arylation at the C6 position of a dibrominated pyrazolopyrimidine, based on established methodologies.[4][5]
Objective: To selectively couple an arylboronic acid at the C6-position of a 3,6-dibromopyrazolopyrimidine derivative.
Materials:
-
3,6-Dibromopyrazolopyrimidine derivative (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.08 equiv)
-
Potassium Carbonate [K₂CO₃] (3.0 equiv), finely ground
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon source
Caption: Experimental workflow for selective C6 Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (Nitrogen or Argon).
-
Reagent Addition: To the flask, add the 3,6-dibromopyrazolopyrimidine (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium carbonate (3.0 equiv).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the starting material. K₂CO₃ is a mild base sufficient for the more reactive C6 position and is required to activate the boronic acid for transmetalation.
-
-
Solvent Degassing: Sparge the 1,4-dioxane/water solvent mixture with Nitrogen or Argon for at least 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Preparation & Addition: In a separate small vial, dissolve Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.08 equiv) in a small amount of the degassed dioxane. Add this catalyst solution to the main reaction flask via syringe.
-
Rationale: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Using a 4:1 ligand-to-metal ratio helps to ensure the formation of the active catalytic species and maintain its stability. PPh₃ is a standard, effective ligand for this type of transformation at an activated position.
-
-
Reaction Execution: Add the remaining degassed solvent to the flask to achieve the desired concentration (typically 0.1-0.2 M). Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours). Look for the appearance of a new, higher molecular weight product corresponding to the mono-arylated compound.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the 6-aryl-3-bromopyrazolopyrimidine product.
Conclusion
The selective functionalization of dihalogenated pyrazolopyrimidines is a predictable and controllable process. The C6 position, located on the electron-deficient pyrimidine ring, is inherently more reactive towards palladium-catalyzed cross-coupling reactions than the C3 position on the more electron-rich pyrazole ring. This intrinsic reactivity allows for selective coupling at C6 using standard catalytic systems. Subsequent functionalization at the less reactive C3 position can then be achieved, often requiring more robust, sterically hindered, and electron-rich ligands. By understanding the underlying electronic principles and carefully selecting the appropriate reaction conditions, researchers can strategically and efficiently build molecular complexity around this vital heterocyclic scaffold.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Biological Activity Screening of Pyrazolo[1,5-a]pyrimidine Libraries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, particularly in the pursuit of novel kinase inhibitors for targeted cancer therapy.[1][2] Its inherent structural features, which allow it to mimic the purine core of ATP, make it an attractive starting point for the development of potent and selective modulators of a wide range of protein kinases.[3] This guide provides an in-depth, experience-driven comparison of the biological activity screening of a library of pyrazolo[1,5-a]pyrimidine compounds, offering insights into experimental design, comparative analysis against alternative heterocyclic scaffolds, and detailed, field-tested protocols.
The Rationale Behind Screening Pyrazolo[1,5-a]pyrimidines: A Focus on Kinase Inhibition
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The pyrazolo[1,5-a]pyrimidine core has proven to be a versatile framework for the design of inhibitors targeting a variety of kinases, including Tropomyosin receptor kinases (Trks), Pim kinases, and Cyclin-Dependent Kinases (CDKs).[4][5][6] The strategic placement of various substituents on the pyrazolo[1,5-a]pyrimidine ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
Strategic Screening Workflow: From Library to Lead
A successful screening campaign for a pyrazolo[1,5-a]pyrimidine library necessitates a multi-tiered approach, beginning with broad-spectrum primary screens and progressing to more specific secondary and tertiary assays to elucidate the mechanism of action and selectivity profile of hit compounds.
Figure 1: A representative workflow for the biological activity screening of a pyrazolo[1,5-a]pyrimidine library.
Part 1: Foundational Screening Protocols
The initial assessment of a compound library typically involves evaluating its general cytotoxicity and its ability to inhibit a specific target enzyme in a biochemical assay. The following protocols are cornerstones of this process, providing a robust and reproducible framework for data generation.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7] It is a fundamental tool for evaluating the general cytotoxic effects of a compound library on various cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the designated wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each compound.
Biochemical Kinase Inhibition Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase enzyme. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and broad applicability.
Experimental Protocol: In Vitro Trk Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from established methods for measuring Trk kinase activity.[8]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[8]
-
Prepare solutions of recombinant TrkA, TrkB, or TrkC kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP in the kinase buffer.
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in the kinase buffer with a final DMSO concentration not exceeding 1%.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the inhibitor solution.
-
Add the kinase to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™ Assay):
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[8]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Experimental Protocol: In Vitro Pim-1 Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general guideline for a luminescence-based kinase assay to determine the IC50 of Pim-1 inhibitors.[9]
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 80 mM HEPES, pH 7.5, 20 mM MgCl2, 2 mM EGTA, 0.02% Brij-35, 2 mM DTT).
-
Prepare a 4X solution of Pim-1 kinase in 1X kinase buffer.
-
Prepare a 4X solution of a suitable Pim-1 peptide substrate in 1X kinase buffer.
-
Prepare a 4X solution of ATP at a concentration close to the Km for Pim-1 in 1X kinase buffer.
-
Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine compounds in 100% DMSO, and then dilute into 1X kinase buffer to create 4X final concentrations.
-
-
Assay Procedure (96-well plate):
-
Add 5 µL of the 4X inhibitor dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of the 4X Pim-1 kinase solution to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a 4X substrate/ATP mixture.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Signal Detection (using a commercial luminescence-based ADP detection kit):
-
Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions.
-
-
Data Analysis: Subtract the background signal (no enzyme control) from all other readings and determine the IC50 value.
Part 2: Comparative Analysis of Pyrazolo[1,5-a]pyrimidines and Alternative Scaffolds
The true value of a screening campaign lies not only in identifying active compounds but also in understanding their performance relative to other established inhibitor classes. The pyrazolo[1,5-a]pyrimidine scaffold is often compared to other purine isosteres that also target the ATP-binding site of kinases.
Head-to-Head: Pyrazolo[1,5-a]pyrimidines vs. Alternative Heterocycles
Several heterocyclic scaffolds have been successfully employed in the development of kinase inhibitors. A comparative analysis provides valuable context for the performance of a pyrazolo[1,5-a]pyrimidine library.
Figure 2: A comparative overview of pyrazolo[1,5-a]pyrimidine and alternative heterocyclic scaffolds in kinase inhibition.
Quantitative Performance Metrics
The following tables summarize the in vitro efficacy of representative compounds from the pyrazolo[1,5-a]pyrimidine scaffold and its alternatives. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater potency.
Table 1: In Vitro Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Kinase(s) | Biochemical IC50 (µM) | Target Cell Line(s) | Cellular IC50 (µM) | Reference |
| Compound 6t | CDK2, TRKA | 0.09 (CDK2), 0.45 (TRKA) | RFX 393 (Renal Carcinoma) | 19.92 | [7] |
| Compound 6s | CDK2, TRKA | 0.23 (CDK2), 0.45 (TRKA) | RFX 393 (Renal Carcinoma) | 11.70 | [7] |
| Compound 32 | TrkA, TrkB, TrkC | 0.0019 (TrkA), 0.0031 (TrkB), 0.0023 (TrkC) | - | - | [4] |
| Compound 36 | TrkA, TrkB, TrkC | 0.0014 (TrkA), 0.0024 (TrkB), 0.0019 (TrkC) | - | - | [4] |
| Compound 28 | TrkA, TrkB, TrkC | 0.00017 (TrkA), 0.00007 (TrkB), 0.00007 (TrkC) | - | - | [10] |
| Compound 4d | Pim-1 | 0.61 | MCF-7 (Breast Cancer) | - | [6] |
| BS-194 (4k) | CDK2, CDK1, CDK9 | 0.003 (CDK2), 0.03 (CDK1), 0.09 (CDK9) | 60 cancer cell lines | Mean GI50 = 0.28 | [5] |
| Compound 7b | TrkA | 0.064 (µg/ml) | HepG2 (Liver Cancer) | - | [6] |
| Compound 16c | TrkA | 0.047 (µg/ml) | HepG2 (Liver Cancer) | - | [6] |
Table 2: In Vitro Efficacy of Alternative Scaffolds
| Scaffold | Compound ID | Target Kinase(s) | Biochemical IC50 (µM) | Target Cell Line(s) | Cellular IC50 (µM) | Reference |
| Imidazo[1,2-b]pyridazine | K00135 | Pim-1, Pim-2 | - | Human acute leukemia cells | Impaired survival | [3] |
| Imidazo[1,2-b]pyridazine | K00486 | Pim-1, Pim-2 | 0.034 (Pim-1), 2.5 (Pim-2) | - | - | [11] |
| Imidazo[1,2-b]pyridazine | 27f | Mps1 | - | A549 (Lung Cancer) | 0.006 | [12] |
| Imidazo[4,5-b]pyridine | 31 | Aurora-A, -B, -C | 0.042 (A), 0.198 (B), 0.227 (C) | - | Inhibits proliferation | [9] |
| Imidazo[4,5-b]pyridine | 20f | Aurora kinases | - | - | hERG IC50 = 9.50 | [13] |
| Imidazo[4,5-b]pyridine | 28c | Aurora-A, Aurora-B | 0.067 (A), 12.71 (B) | HCT116 (Colon Cancer) | 2.30 (GI50) | [14] |
| Pyrazolo[3,4-b]pyridine | C03 | TRKA | 0.056 | Km-12 (Colon Cancer) | 0.304 | [8] |
| Pyrazolo[3,4-b]pyridine | 8c | Topoisomerase IIα | - | NCI 60 cell line panel | GI50 MG-MID = 1.33 | [15] |
Part 3: Causality and Future Directions
The data presented underscores the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in generating potent inhibitors against a diverse range of kinases. The ability to readily modify multiple positions on the heterocyclic core through established synthetic methodologies allows for extensive structure-activity relationship (SAR) studies, leading to the optimization of both potency and selectivity.[1]
In comparison, scaffolds like imidazo[1,2-b]pyridazine have demonstrated remarkable selectivity for specific kinase families, such as the Pim kinases.[3] This selectivity is attributed to unique binding interactions with the target protein that are not readily achieved with other scaffolds.[3] Imidazo[4,5-b]pyridines have shown significant promise as inhibitors of Aurora kinases, with several compounds advancing to preclinical development.[13] The pyrazolo[3,4-b]pyridine scaffold is a more recent entrant in the field of Trk inhibitors, offering a novel chemical space for exploration.[8]
The choice of scaffold is ultimately dictated by the specific therapeutic target and the desired selectivity profile. While pyrazolo[1,5-a]pyrimidines offer a broad starting point for inhibitor discovery, alternative scaffolds may provide advantages in achieving high selectivity for certain kinases.
Future research in this area will likely focus on the development of highly selective inhibitors to minimize off-target effects and associated toxicities. Furthermore, the exploration of novel substitution patterns on these heterocyclic cores will continue to be a fruitful avenue for the discovery of next-generation kinase inhibitors with improved therapeutic indices.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Document: A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effec... - ChEMBL [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form key interactions with the ATP-binding site of numerous protein kinases.[1][2][3] Its rigid, bicyclic nature provides a robust framework for substituent derivatization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][4] This guide offers an in-depth comparison of the structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidine derivatives across several critical kinase families implicated in oncology and inflammatory diseases. We will dissect the causal relationships between specific structural modifications and inhibitory activity, supported by experimental data from seminal studies.
The Pyrazolo[1,5-a]pyrimidine Core: A Versatile Kinase Hinge-Binder
The power of the pyrazolo[1,5-a]pyrimidine scaffold lies in its ability to mimic the adenine moiety of ATP, typically forming one or more hydrogen bonds with the "hinge" region of the kinase domain. This interaction anchors the inhibitor in the active site. The SAR is then built out from this anchor point, with substitutions at various positions exploring different pockets within the ATP-binding site to enhance potency and achieve selectivity.
Below is a diagram of the core scaffold with key positions for chemical modification highlighted. Substitutions at the C3, C5, and C7 positions have been shown to significantly influence binding affinity and selectivity.[2]
Caption: Core pyrazolo[1,5-a]pyrimidine structure with key positions for SAR exploration.
Tropomyosin Receptor Kinase (Trk) Family Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are critical targets in cancers driven by NTRK gene fusions.[5][6] The pyrazolo[1,5-a]pyrimidine scaffold is featured in two of the three FDA-approved Trk inhibitors, highlighting its clinical significance.[5][6]
The general binding mode involves the pyrazolo[1,5-a]pyrimidine core forming a crucial hinge interaction with the Met592 residue in the Trk kinase domain.[5] SAR studies have focused on optimizing substituents to interact with other key residues and improve properties.
SAR Comparison of Trk Inhibitors
| Compound/Series | Key Structural Features | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Key SAR Insights[5] |
| Larotrectinib | C3-pyrrolidinyl amine | 5 | 11 | 3 | The 3-amino substituent is critical for potency. |
| Entrectinib | C3-linked piperazine | 1.7 | 0.1 | 0.1 | The C3 side chain extends into a solvent-exposed region. |
| Repotrectinib | Macrocyclic structure | 0.17 | 0.07 | 0.07 | Macrocyclization enhances binding affinity and overcomes resistance mutations.[5][6] |
| Compound 22 | 5-azabicyclohexane at C3 | 3 | 14 | 1 | Bicyclic substituents at C3 are well-tolerated and can yield potent inhibitors. |
| Compound 24 | Amide-substituted macrocycle | - | - | - | Amide substitutions within a macrocyclic structure can significantly enhance activity against TrkA. |
Causality and Field Insights: The evolution from first-generation inhibitors like Larotrectinib to second-generation macrocyclic inhibitors like Repotrectinib demonstrates a key strategy to combat acquired resistance.[6] The conformational rigidity imposed by the macrocycle improves binding affinity and allows the inhibitor to maintain activity against common solvent-front mutations.[5] Furthermore, the addition of specific functional groups, such as a morpholine moiety, has been shown to improve selectivity by reducing off-target effects.[5]
Trk Signaling Pathway
The following diagram illustrates the central role of Trk signaling in cell survival and proliferation, providing the rationale for its inhibition in cancer therapy.
References
- 1. Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). | Read by QxMD [read.qxmd.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Pyrazolo[1,5-a]pyrimidine Derivatives in Kinase Active Sites
This guide provides an in-depth, technical comparison of the performance of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors, supported by computational docking studies. We will explore the causality behind the experimental design, present detailed protocols for a self-validating docking workflow, and analyze comparative data to provide actionable insights for researchers, scientists, and drug development professionals.
The Rationale: Why Kinases and the Pyrazolo[1,5-a]pyrimidine Scaffold?
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to substrate proteins.[][2][3] This process, known as phosphorylation, acts as a molecular switch that regulates a vast array of cellular functions, including growth, differentiation, and apoptosis.[][4][5] Consequently, the dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[4][6][7]
Within the landscape of kinase inhibitor discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure." This class of heterocyclic compounds has demonstrated potent inhibitory activity against a wide range of kinases, including CDK2, EGFR, and Pim-1.[6][8][9] Their structural framework is adept at mimicking the adenine moiety of ATP, allowing them to act as ATP-competitive inhibitors by occupying the enzyme's active site.[6][10] This inherent potential makes the pyrazolo[1,5-a]pyrimidine core an excellent starting point for designing novel, selective, and potent kinase inhibitors.[6] Molecular docking serves as an indispensable computational tool to predict and compare how different derivatives of this scaffold might bind within various kinase active sites, guiding synthetic efforts toward more promising candidates.[4][11]
The Comparative Docking Workflow: A Self-Validating System
The integrity of any computational study hinges on a robust and validated methodology. The following workflow is designed as a self-validating system, ensuring that the comparative data generated is both reliable and reproducible.
Diagram: Comparative Docking Workflow
Caption: A validated workflow for comparative molecular docking studies.
Experimental Protocol 1: Docking Protocol Validation
This initial step is critical for establishing the trustworthiness of your docking parameters. The goal is to demonstrate that the chosen software and settings can accurately reproduce the experimentally determined binding mode of a known ligand.
-
Obtain Receptor Structure: Download the crystal structure of your target kinase complexed with a ligand from the Protein Data Bank (PDB). For this example, we'll use PI3Kα (PDB ID: 4JPS).[12][13]
-
Separate Ligand and Receptor: Extract the co-crystalized ligand from the PDB file. This will serve as your positive control.
-
Prepare the Receptor:
-
Remove all non-essential water molecules and heteroatoms from the protein structure. Some water molecules may be critical for binding and should be evaluated on a case-by-case basis.[14]
-
Add hydrogen atoms, assign correct bond orders, and perform a constrained energy minimization to relieve any steric clashes using a tool like the Protein Preparation Wizard in Schrödinger Suite or similar functions in other software.
-
-
Prepare the Ligand: Use the extracted co-crystalized ligand. If starting from a 2D structure, it must be converted to 3D and subjected to energy minimization.
-
Define the Binding Site: Define the docking grid or search space based on the position of the co-crystalized ligand, typically encompassing all atoms within a 15-20 Å cube centered on the ligand.
-
Re-dock the Ligand: Dock the prepared co-crystalized ligand back into the prepared receptor using your chosen docking program (e.g., Glide, AutoDock, LibDock).[15][16]
-
Calculate RMSD: Superimpose the lowest energy docked pose with the original crystal structure pose. Calculate the Root-Mean-Square Deviation (RMSD). A successful validation is generally accepted as an RMSD value below 2.0 Å.[14][15][17][18] If the RMSD is higher, docking parameters must be adjusted and the process repeated.
Experimental Protocol 2: Comparative Docking of Pyrazolo[1,5-a]pyrimidine Derivatives
Once the protocol is validated, you can proceed with docking your series of derivatives.
-
Prepare Pyrazolo[1,5-a]pyrimidine Ligands:
-
Sketch or import the 2D structures of your derivative series.
-
Generate realistic 3D conformations and assign correct protonation states at a physiological pH (e.g., 7.4). Tools like LigPrep can be used for this step.
-
Perform energy minimization for each ligand.
-
-
Execute Docking: Using the validated receptor and grid from Protocol 1, perform a virtual screen of your prepared ligand library. Employ a hierarchical screening approach if available, starting with a fast method like High-Throughput Virtual Screening (HTVS) and progressing to more accurate methods like Standard Precision (SP) or Extra Precision (XP) for the top-scoring hits.[13]
-
Analyze and Score: The docking program will generate multiple poses for each ligand, ranked by a scoring function. The docking score, typically in kcal/mol, estimates the binding affinity. A more negative score indicates a stronger predicted interaction.[19]
-
Visualize and Inspect: Do not rely solely on the docking score.[19] Visually inspect the top-ranked poses for each derivative. Analyze the key interactions—such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking—with active site residues. For kinase inhibitors, interactions with the hinge region are particularly critical for ATP-competitive binding.[10]
Data Presentation: Comparing Derivatives Across Kinase Targets
Summarizing the docking results in a structured table is essential for objective comparison. The following table presents hypothetical but representative data for a series of pyrazolo[1,5-a]pyrimidine derivatives docked into the active sites of three different kinases: CDK2, Pim-1, and EGFR.
| Derivative ID | R-Group Substituent | Target Kinase (PDB ID) | Docking Score (kcal/mol) | Key H-Bond Interactions (Hinge Region) | Other Key Interacting Residues |
| PzP-01 | -H | CDK2 (e.g., 6GU6) | -8.2 | Leu83 | Ile10, Val18, Asp86 |
| PzP-02 | -4-Fluorophenyl | CDK2 (e.g., 6GU6) | -9.5 | Leu83 | Asp145, Lys33, Phe80 |
| PzP-03 | -3-Aminophenyl | CDK2 (e.g., 6GU6) | -9.9 | Leu83, Gln131 | Asp145, Lys89 |
| PzP-04 | -H | Pim-1 (e.g., 4X7Q) | -7.9 | Glu121 | Leu44, Val52, Lys67 |
| PzP-05 | -N-methylpiperazine | Pim-1 (e.g., 4X7Q) | -10.3 | Glu121, Asp128 | Leu44, Ile104, Ile185 |
| PzP-06 | -H | EGFR (e.g., 1M17) | -8.5 | Met793 | Leu718, Val726, Thr790 |
| PzP-07 | -4-Anilino | EGFR (e.g., 1M17) | -11.2 | Met793 | Thr790, Cys797, Asp855 (DFG) |
Scientific Interpretation and Insights
Structure-Activity Relationships (SAR)
The comparative data in the table allows us to derive crucial Structure-Activity Relationships. For instance, comparing PzP-01 and PzP-02 against CDK2 suggests that adding a 4-fluorophenyl group significantly improves the binding affinity (from -8.2 to -9.5 kcal/mol). This is likely due to favorable hydrophobic and aromatic interactions within the active site. The further addition of an amino group in PzP-03 leads to an even better score (-9.9 kcal/mol), indicating it may be forming an additional hydrogen bond with Gln131 or Lys89, as seen in some pyrazolo[1,5-a]pyrimidine series.[9]
Kinase Selectivity
Comparing the same core scaffold across different kinases reveals selectivity profiles. The N-methylpiperazine substituent in PzP-05 provides a substantial boost in affinity for Pim-1, likely by accessing a solvent-exposed region and forming an interaction with Asp128.[20][21] Conversely, the 4-anilino group in PzP-07 is highly effective for EGFR, a common feature in EGFR inhibitors that forms critical interactions near the DFG motif.[6] This demonstrates how different substituents can exploit the unique topologies of various kinase active sites to achieve selectivity.
Visualizing the Binding Mode
A visual representation of the binding hypothesis is paramount. The diagram below illustrates the canonical binding mode of a pyrazolo[1,5-a]pyrimidine inhibitor within a generic kinase ATP pocket.
Diagram: Pyrazolo[1,5-a]pyrimidine in Kinase Active Site
Caption: Key interactions of a pyrazolo[1,5-a]pyrimidine inhibitor.
This diagram highlights the essential hydrogen bond between the pyrimidine ring and the kinase hinge region, which anchors the inhibitor in the ATP-binding site.[6] The R-group substituent extends into other pockets, where it can be modified to enhance potency and selectivity by interacting with unique residues in the hydrophobic pocket, near the gatekeeper residue, or in the solvent-exposed region.
Conclusion and Future Directions
This guide outlines a scientifically rigorous framework for conducting comparative docking studies of pyrazolo[1,5-a]pyrimidine derivatives. By adhering to a self-validating protocol, presenting data systematically, and interpreting results in the context of structural biology, researchers can effectively prioritize compounds for synthesis and biological evaluation. The insights gained from these in silico studies—from predicting binding affinity to understanding the drivers of selectivity—are invaluable for accelerating the design of next-generation kinase inhibitors.
Future work should always aim to correlate docking predictions with in vitro experimental data, such as IC50 values, to build robust quantitative structure-activity relationship (QSAR) models.[7][22] Furthermore, advanced techniques like molecular dynamics simulations can provide a more dynamic picture of ligand binding and help refine the static hypotheses generated by molecular docking.[12][13]
References
- 2. Protein kinase biochemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase structure and function analysis with chemical tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. schrodinger.com [schrodinger.com]
- 17. benchchem.com [benchchem.com]
- 18. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
